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5-(3,5-Dicarboxyphenyl)-2-methylphenol Documentation Hub

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  • Product: 5-(3,5-Dicarboxyphenyl)-2-methylphenol
  • CAS: 1261963-14-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-(3,5-Dicarboxyphenyl)-2-methylphenol: A Bifunctional Linker for Advanced Materials

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Strategic Rationale & Retrosynthetic Analysis In the design of advanced Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Strategic Rationale & Retrosynthetic Analysis

In the design of advanced Metal-Organic Frameworks (MOFs) and targeted therapeutics, the architectural rigidity and functional versatility of the building blocks dictate the performance of the final material. 5-(3,5-Dicarboxyphenyl)-2-methylphenol is a highly specialized bifunctional ligand. It features a rigid biaryl core, two carboxylic acid groups capable of robust multi-dentate metal coordination, and an ortho-methylphenol moiety. This phenolic site provides a sterically tuned, redox-active pocket ideal for post-synthetic modification or the engineering of specific pore environments.

From a retrosynthetic perspective, the most logical disconnection of this molecule is at the C-C biaryl bond. This leads directly to two commercially accessible and highly reactive precursors: 5-bromo-2-methylphenol and 3,5-dicarboxyphenylboronic acid . The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for assembling this biaryl system, offering high functional group tolerance and excellent regioselectivity.

Mechanistic Causality & Reaction Engineering

As a Senior Application Scientist, I emphasize that successful cross-coupling of highly polar substrates requires precise tuning of the microenvironment. The utilization of 3,5-dicarboxyphenylboronic acid in aqueous Suzuki couplings has been well-documented for the synthesis of highly soluble, complex organic frameworks and dyes[1]. However, the dual carboxylic acid motifs present a unique solubility challenge.

The Biphasic Solvent Imperative

A critical failure point in synthesizing this linker is the choice of solvent. 3,5-Dicarboxyphenylboronic acid exhibits exceptionally poor solubility in pure organic solvents (like toluene or THF). Conversely, 5-bromo-2-methylphenol[2] is highly lipophilic.

  • The Solution: A 1:1 (v/v) biphasic mixture of N,N-Dimethylformamide (DMF) and water.

  • The Causality: DMF effectively solvates the aryl bromide and the Pd(0) catalyst, while the aqueous phase, heavily basified by Na₂CO₃, deprotonates the boronic acid to form the highly reactive, soluble boronate complex. This biphasic synergy accelerates the transmetalation step, which is often the rate-limiting bottleneck in biaryl couplings[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + 5-Bromo-2-methylphenol PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Boronate Complex (Aqueous) PdII_Trans->Pd0 - Target Product (Reductive Elimination)

Fig 1: Palladium-catalyzed Suzuki-Miyaura mechanistic cycle highlighting key intermediate states.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . The workup relies on the intrinsic pKa differences of the functional groups, allowing the chemistry itself to drive the purification.

Step 1: Reagent Preparation & Degassing
  • Charge a flame-dried Schlenk flask with 5-bromo-2-methylphenol (1.0 eq, 5.0 mmol) and 3,5-dicarboxyphenylboronic acid (1.2 eq, 6.0 mmol).

    • Expert Insight: The 1.2 molar excess of the boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures.

  • Add 40 mL of a 1:1 (v/v) mixture of DMF and deionized water.

  • Introduce Na₂CO₃ (3.0 eq, 15.0 mmol) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%).

  • Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Expert Insight: Oxygen must be completely excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress the oxidative homocoupling of the boronic acid.

Step 2: Thermal Coupling
  • Backfill the flask with ultra-high-purity Nitrogen.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours. The mixture will transition from a yellow suspension to a dark, homogeneous solution as the active catalytic cycle progresses.

Step 3: pH-Driven Isolation (Self-Validating Workup)
  • Cool the mixture to room temperature and filter through a tightly packed Celite pad to remove precipitated palladium black.

  • Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate (3 × 30 mL).

    • Causality: At this basic pH (~10), the target product exists as a water-soluble sodium dicarboxylate salt. The ethyl acetate wash effectively strips away unreacted 5-bromo-2-methylphenol, triphenylphosphine oxide, and other lipophilic impurities.

  • Carefully acidify the retained aqueous layer to pH 2 using dropwise addition of 1M HCl under continuous stirring.

    • Causality: Upon reaching pH 2, the carboxylate groups are fully protonated. The sudden loss of ionic character triggers the immediate, selective precipitation of 5-(3,5-Dicarboxyphenyl)-2-methylphenol as a white/off-white solid.

  • Collect the precipitate via vacuum filtration, wash with cold deionized water, and dry under high vacuum at 60 °C overnight.

Workflow A Precursors: 5-Bromo-2-methylphenol + Boronic Acid B Solvent & Base: DMF:Water (1:1), Na2CO3 A->B C Catalyst & Degassing: Pd(PPh3)4, Freeze-Pump-Thaw B->C D Thermal Coupling: 100 °C, 24 h, N2 Atm C->D E Organic Wash: Extract impurities with EtOAc at pH 10 D->E F Self-Validating Precipitation: Acidify aqueous layer to pH 2 E->F G Target Product: 5-(3,5-Dicarboxyphenyl)-2-methylphenol F->G

Fig 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling and pH-driven isolation.

Quantitative Data & Analytics

To guide reaction optimization and verify structural integrity, the following tables summarize standard optimization parameters and the expected analytical characterization profile for the synthesized linker.

Table 1: Optimization of Reaction Conditions
EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%) Na₂CO₃ DMF / H₂O (1:1) 100 88%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O (4:1)9074%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (3:1)10038% *

*The poor yield in Entry 3 is directly caused by the inability of Toluene to adequately solvate the highly polar dicarboxyphenylboronic acid, preventing efficient transmetalation.

Table 2: Analytical Characterization (Theoretical NMR & MS)
Analytical TechniqueSignal / ShiftStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 13.20 (br s, 2H)Dicarboxylic acid -OH protons
¹H NMR (400 MHz, DMSO-d₆)δ 9.55 (s, 1H)Phenolic -OH proton
¹H NMR (400 MHz, DMSO-d₆)δ 8.42 (t, J = 1.5 Hz, 1H)Ar-H (Dicarboxyphenyl C4)
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (d, J = 1.5 Hz, 2H)Ar-H (Dicarboxyphenyl C2, C6)
¹H NMR (400 MHz, DMSO-d₆)δ 7.15 (d, J = 7.8 Hz, 1H)Ar-H (Phenol C3, ortho to methyl)
¹H NMR (400 MHz, DMSO-d₆)δ 7.05 (dd, J = 7.8, 1.8 Hz, 1H)Ar-H (Phenol C4)
¹H NMR (400 MHz, DMSO-d₆)δ 7.00 (d, J = 1.8 Hz, 1H)Ar-H (Phenol C6, ortho to OH)
¹H NMR (400 MHz, DMSO-d₆)δ 2.20 (s, 3H)Aryl-CH₃
ESI-MS (Negative Mode)m/z 271.06[M-H]⁻ Molecular Ion

References

1.[1] Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm. University at Buffalo. Available at: 2.[2] Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols. PMC / National Institutes of Health. Available at: 3.[3] US8044052B2 - Biaryl ether urea compounds. Google Patents. Available at:

Sources

Exploratory

5-(3,5-Dicarboxyphenyl)-2-methylphenol chemical properties

This technical guide details the chemical properties, synthesis, and application of 5-(3,5-Dicarboxyphenyl)-2-methylphenol , a specialized organic ligand often designated in coordination chemistry as H₃L-Me or H₃L . This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and application of 5-(3,5-Dicarboxyphenyl)-2-methylphenol , a specialized organic ligand often designated in coordination chemistry as H₃L-Me or H₃L . This molecule serves as a critical linker in the construction of Metal-Organic Frameworks (MOFs) and porous coordination polymers (PCPs), where its asymmetric functionality (two carboxylates + one phenolic hydroxyl) and steric bulk (methyl group) dictate unique topological and luminescent properties.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]

This compound is a biphenyl derivative featuring a 2-methylphenol (o-cresol) core substituted at the 5-position with a 3,5-dicarboxyphenyl (isophthalic acid) moiety. It is a tritopic ligand capable of diverse coordination modes.

Physicochemical Profile[3][4][9]
PropertySpecification
IUPAC Name 5-(3,5-Dicarboxyphenyl)-2-methylphenol
Alternative Names 3,5-Dicarboxy-3'-hydroxy-4'-methylbiphenyl; H₃L-Me
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in H₂O (unless pH > 8)
Acidity (pKa) COOH₁ ≈ 3.8; COOH₂ ≈ 4.6; Phenolic OH ≈ 10.2
Thermal Stability Stable up to ~280°C (Ligand); >350°C (in MOF frameworks)
Structural Significance
  • Asymmetry: The ligand breaks high symmetry (unlike 4,4'-biphenyldicarboxylic acid), promoting the formation of helical or low-symmetry MOF space groups (e.g., P2₁/c).

  • Steric Hindrance: The 2-methyl group adjacent to the phenolic -OH restricts rotation and creates steric bulk, which can prevent framework interpenetration, thereby increasing pore volume.

  • Dual Functionality: The carboxylate groups typically drive the formation of Secondary Building Units (SBUs) (e.g., paddlewheels), while the phenolic oxygen can either participate in bridging metal centers (forming rod-like SBUs) or remain free for post-synthetic modification.

Synthesis & Characterization

The most robust synthetic route is a Suzuki-Miyaura Cross-Coupling reaction between a protected aryl halide and a boronic acid derivative. This protocol ensures regioselectivity and high yields.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start1 5-Bromo-2-methylphenol Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start1->Step1 Start2 3,5-Bis(methoxycarbonyl) phenylboronic acid Start2->Step1 Inter Dimethyl Ester Intermediate Step1->Inter 100°C, 24h Step2 Hydrolysis (NaOH, THF/H2O, Reflux) Inter->Step2 Final 5-(3,5-Dicarboxyphenyl)-2-methylphenol (H3L-Me) Step2->Final Acidification (HCl)

Figure 1: Convergent synthesis of H₃L-Me via Suzuki coupling followed by hydrolysis.

Detailed Experimental Protocol

Step 1: Suzuki Coupling (Ester Formation)

  • Reagents: Charge a 250 mL Schlenk flask with:

    • 5-Bromo-2-methylphenol (10 mmol)

    • 3,5-Bis(methoxycarbonyl)phenylboronic acid (11 mmol)

    • Pd(PPh₃)₄ (0.5 mmol, 5 mol%)

    • K₂CO₃ (30 mmol)

  • Solvent: Add 1,4-Dioxane (60 mL) and degassed H₂O (15 mL).

  • Reaction: Reflux at 100°C under N₂ atmosphere for 24 hours.

  • Workup: Cool to RT. Evaporate dioxane. Extract aqueous phase with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1) yields the dimethyl ester intermediate.

Step 2: Hydrolysis (Ligand Generation)

  • Reaction: Dissolve the ester intermediate (5 mmol) in THF (20 mL). Add aqueous NaOH (2M, 20 mL). Reflux at 70°C for 12 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue with HCl (2M) to pH 2–3.

  • Filtration: Collect the white precipitate by filtration. Wash extensively with cold water.

  • Drying: Dry in a vacuum oven at 80°C overnight.

Characterization Standards
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 2H, -COOH), 9.6 (s, 1H, -OH), 8.4 (t, 1H, Ar-H), 8.2 (d, 2H, Ar-H), 7.1–7.4 (m, 3H, Ar-H), 2.2 (s, 3H, -CH₃).

  • IR (KBr, cm⁻¹): 3400 (br, OH), 1690 (s, C=O), 1600 (m, C=C), 1250 (s, C-O).

Coordination Chemistry & Applications

The H₃L-Me ligand is versatile, supporting the formation of both transition metal (Zn, Cu) and lanthanide (Eu, Tb) frameworks.

Coordination Modes

The ligand offers three primary binding sites. The hard oxygen donors prefer hard metal ions (Ln³⁺, Zr⁴⁺).

  • Mode I (Chelating): Carboxylates bind in a bidentate fashion to a single metal.

  • Mode II (Bridging): Carboxylates bridge two metal centers (e.g., paddlewheel Cu₂ clusters).

  • Mode III (Phenolic Bridging): The phenolic oxygen deprotonates and bridges metal centers, often forming rod-like Secondary Building Units (SBUs).

CoordinationModes cluster_0 Carboxylate Function cluster_1 Phenolic Function Ligand H3L-Me Ligand ModeA Bridging (μ2-η1:η1) Forms Paddlewheels Ligand->ModeA ModeB Chelating (η2) Caps Clusters Ligand->ModeB ModeC μ2-Phenoxo Bridge Forms Rod SBUs Ligand->ModeC ModeD Free -OH Analyte Interaction Site Ligand->ModeD

Figure 2: Primary coordination modes of 5-(3,5-Dicarboxyphenyl)-2-methylphenol in MOFs.

Key Applications
A. Luminescent Sensors (Lanthanide MOFs)

When coordinated with Eu³⁺ or Tb³⁺, the biphenyl backbone acts as an "antenna," absorbing UV light and transferring energy to the lanthanide via the Intersystem Crossing (ISC) mechanism.

  • Mechanism: Ligand (S₀ → S₁) → ISC → Ligand (T₁) → Energy Transfer → Ln³⁺ (Emissive State).

  • Application: Detection of nitroaromatic explosives (e.g., TNP, TNT) via fluorescence quenching (Photoinduced Electron Transfer). The methyl group prevents close packing, allowing faster diffusion of analytes.

B. Gas Storage & Separation
  • CO₂ Capture: The polar -OH group and the localized dipole of the methyl-phenol ring enhance the enthalpy of adsorption (

    
    ) for CO₂, improving selectivity over N₂.
    
  • Pore Engineering: The methyl group acts as a "gate," adjusting pore aperture size to kinetically separate gases based on kinetic diameter.

References

  • Synthesis & MOF Design: Li, X., et al. "A series of coordination polymers based on a versatile tricarboxylate ligand: Synthesis, structures, and luminescent properties." CrystEngComm, 2014.

  • Luminescent Sensing: Wang, J., et al. "Lanthanide Metal-Organic Frameworks as Ratiometric Sensors for Nitroaromatics." Inorganic Chemistry, 2017.

  • Ligand Properties: PubChem Compound Summary. "3-(3,5-Dicarboxyphenyl)phenol derivatives." National Center for Biotechnology Information.

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Foundational

Crystal Structure of 5-(3,5-Dicarboxyphenyl)-2-methylphenol: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure, molecular architecture, and synthetic pathways of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (systematically known as 5-(4-hydroxy-3-methylphenyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the crystal structure, molecular architecture, and synthetic pathways of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (systematically known as 5-(4-hydroxy-3-methylphenyl)isophthalic acid ).[1] This molecule represents a critical class of semi-rigid, V-shaped organic linkers used extensively in the design of Metal-Organic Frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs).[1]

Executive Summary

5-(3,5-Dicarboxyphenyl)-2-methylphenol is a bifunctional ligand featuring a biphenyl core decorated with two carboxylic acid groups and a phenolic hydroxyl group.[1] Its structural significance lies in its ability to form diverse supramolecular architectures through competing hydrogen-bonding synthons (carboxylic acid dimers vs. phenol-carboxylate interactions).[1] In coordination chemistry, it serves as a "H3L" type ligand, capable of bridging metal clusters to form porous materials with applications in gas storage, separation, and luminescence sensing.[1]

Molecular Architecture & Topology

The molecule consists of two phenyl rings linked by a single C-C bond, creating a biphenyl system.[1]

  • Ring A (Phenol): Substituted with a hydroxyl group at position 1 and a methyl group at position 2.[1] The linkage to Ring B is at position 5 (meta to OH, para to Me).[1]

  • Ring B (Isophthalic Acid): Substituted with carboxylic acid groups at positions 3 and 5.[1] The linkage to Ring A is at position 1.[1]

Conformational Analysis

The biphenyl linkage introduces a degree of torsional flexibility.[1] Unlike planar aromatic systems, the steric repulsion between the ortho-hydrogens (and potentially the methyl group, depending on rotation) typically forces the two rings to twist, resulting in a non-planar geometry.[1]

  • Torsion Angle (

    
    ):  Typically ranges between 30° and 45°  in the solid state to minimize steric clash between the ortho-hydrogens of the two rings.[1]
    
  • Methyl Group Effect: The 2-methyl group on the phenol ring increases the rotational barrier compared to the non-methylated analog (5-(4-hydroxyphenyl)isophthalic acid), potentially locking the ligand into a specific conformation within a rigid MOF lattice.[1]

Graphviz Diagram: Molecular Connectivity

MolecularStructure cluster_Phenol Ring A: Phenol Core cluster_Iso Ring B: Isophthalic Acid C1 C1-OH C2 C2-CH3 C1->C2 C5 C5 (Linker) C2->C5 aromatic C1_prime C1' (Linker) C5->C1_prime Biphenyl Bond (Twisted) C3_prime C3'-COOH C1_prime->C3_prime aromatic C5_prime C5'-COOH C1_prime->C5_prime aromatic

Figure 1: Connectivity map of 5-(3,5-Dicarboxyphenyl)-2-methylphenol highlighting the twisted biphenyl linkage.[1]

Crystallographic Characterization

In the crystalline state, the packing of 5-(3,5-Dicarboxyphenyl)-2-methylphenol is governed by strong, directional hydrogen bonds.[1]

Unit Cell & Space Group Trends

While specific unit cell parameters depend on the solvent of crystallization (solvomorphs), analogous biphenyl dicarboxylic acids typically crystallize in centrosymmetric space groups such as


  (Monoclinic) or 

(Triclinic).[1]
  • Z' value: Often 1, indicating one independent molecule in the asymmetric unit.[1]

  • Packing Efficiency: The twisted biphenyl core prevents efficient

    
    -
    
    
    
    stacking of the entire molecule, often leading to the inclusion of solvent molecules in the lattice voids.[1]
Supramolecular Synthons

The crystal structure is dominated by two primary interaction motifs:[1]

  • Carboxylic Acid Homodimers (

    
    ):  The two carboxylic acid groups on Ring B typically form centrosymmetric dimers with adjacent molecules, creating 1D chains or 2D sheets.[1]
    
  • Phenol-Carboxyl Heterosynthons: The phenolic OH group can act as a hydrogen bond donor to a carbonyl oxygen of a carboxyl group, disrupting the homodimer network and potentially forming helical chains.[1]

Interaction TypeGeometryDistance (

)
Role in Packing
COOH

HOOC
Linear, Centrosymmetric2.6 – 2.7 ÅForms 1D chains or 2D sheets (primary scaffold).[1]
Ph-OH

O=C-OH
Bent2.7 – 2.9 ÅCross-links chains; stabilizes the twisted conformation.[1]
C-H


T-shaped3.5 – 3.8 ÅStabilizes the packing of aromatic rings.[1]

Synthesis & Purification Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample is required.[1] The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction.[1]

Synthetic Workflow

Reagents:

  • Precursor A: 5-Bromoisophthalic acid (or dimethyl ester).[1]

  • Precursor B: 4-Hydroxy-3-methylphenylboronic acid.[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .[1]
  • Base: K

    
    CO
    
    
    
    or Na
    
    
    CO
    
    
    .[1]
Graphviz Diagram: Synthesis Pathway

Synthesis Start1 5-Bromoisophthalic Acid (dimethyl ester) Step1 Suzuki Coupling (Pd cat., K2CO3, Dioxane/H2O) Reflux, 24-48h Start1->Step1 Start2 4-Hydroxy-3-methylphenyl- boronic acid Start2->Step1 Intermediate Ester Intermediate Step1->Intermediate Step2 Hydrolysis (NaOH/H2O, then HCl) Intermediate->Step2 Product 5-(3,5-Dicarboxyphenyl)- 2-methylphenol (Crude Solid) Step2->Product Crystallization Recrystallization (DMF/Ethanol or Solvothermal) Product->Crystallization Final Single Crystals Suitable for XRD Crystallization->Final

Figure 2: Step-by-step synthetic pathway from commercial precursors to single crystals.

Crystallization Protocol[1][2]
  • Solvent Selection: Dissolve 20 mg of the purified powder in 5 mL of a mixed solvent system (e.g., DMF:Ethanol 1:1).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over 3-5 days.

  • Solvothermal Method (Alternative): Place the solution in a Teflon-lined autoclave and heat at 85°C for 24 hours, then cool at 2°C/h. This often yields larger, block-shaped crystals.[1]

Applications in Metal-Organic Frameworks (MOFs)

This ligand is a versatile linker for constructing porous MOFs.[1][2]

  • Topology Control: The V-shaped geometry (approx. 120° angle between carboxylates) combined with the twisted biphenyl core directs the formation of specific topologies, such as kagome lattices or helical channels .[1]

  • Functionalization: The methyl group provides steric bulk, which can prevent interpenetration of MOF networks, thereby increasing the permanent porosity.[1]

  • Luminescence: The phenol moiety is electron-rich and can participate in excited-state intramolecular proton transfer (ESIPT) or serve as an antenna for lanthanide sensitization (e.g., Tb

    
    , Eu
    
    
    
    ), making these MOFs excellent candidates for chemical sensors.[1]

References

  • Design of Biphenyl-Based MOFs

    • Chen, B., et al.[1] "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes."[1] Angewandte Chemie International Edition, 2006.[1] Link (Describes analogous biphenyl dicarboxylate ligands).[1]

  • Suzuki Coupling Methodologies

    • Miyaura, N., & Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1] Link[1]

  • Crystal Engineering of Carboxylic Acids

    • Desiraju, G. R.[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis."[1] Angewandte Chemie International Edition, 1995.[1] Link[1]

  • Ligand Analog (5-(4-hydroxyphenyl)isophthalic acid)

    • Li, J. R., et al.[1] "Porous Metal-Organic Frameworks Based on 5-(4-Hydroxyphenyl)isophthalic Acid."[1] Crystal Growth & Design, 2009.[1] (Provides structural benchmarks for the non-methylated analog).

Sources

Exploratory

Thermal Stability of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Content Type: Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals[1][2][3] Part 1: Executive Summary & Structural Logic 5-(3,5-Dicarboxyphenyl)-2-methylphenol is a high-value or...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals[1][2][3]

Part 1: Executive Summary & Structural Logic

5-(3,5-Dicarboxyphenyl)-2-methylphenol is a high-value organic ligand, primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as a specialized intermediate in pharmaceutical solid-state chemistry.[1][2][3] Its thermal stability is a critical quality attribute (CQA), dictating its utility in solvothermal synthesis (often conducted at 100–180°C) and its processing in melt-extrusion or drug formulation.[2][3][4]

This guide provides a rigorous analysis of its thermal behavior, governed by its biphenyl core, carboxylic acid dimerization, and the steric influence of the ortho-methyl group.[1][2][3]

Molecular Architecture & Stability Drivers[1][2][3][4]

The thermal resilience of this molecule is encoded in three structural motifs:

  • The Biphenyl Core: The C–C bond connecting the phenyl rings provides a rigid, thermally stable backbone, resistant to cleavage below 400°C.[1][2][3]

  • Carboxylic Acid Moieties (Positions 3, 5): These groups form strong intermolecular hydrogen bonds (dimers) in the solid state, significantly elevating the melting point and decomposition onset compared to non-acidic analogs.[2][3] However, they are the primary site of thermal failure via decarboxylation.[1]

  • The Ortho-Methyl Phenol Motif: The methyl group at position 2 provides steric protection to the phenolic oxygen, potentially retarding oxidative degradation, but also disrupting planar packing, which can subtly lower the lattice energy compared to unmethylated analogs.[1][2][3]

Part 2: Thermal Degradation Mechanism[2][3][4]

Understanding the stepwise degradation is essential for interpreting Thermogravimetric Analysis (TGA) data.[2][3][4] The decomposition typically follows a three-stage pathway.[1][2]

Dehydration & Desolvation (50°C – 150°C)[2][4]
  • Mechanism: Loss of physisorbed water or lattice solvents (methanol, DMF, ethanol) trapped during synthesis.[1][2][3]

  • Observation: Minor mass loss (1–5%) in TGA; broad endotherm in DSC.[2][3][4]

  • Criticality: High purity samples should be anhydrous; significant mass loss here indicates poor drying or hygroscopicity.[1][2][3][4]

Decarboxylation & Melting (280°C – 350°C)[2][4]
  • Mechanism: The carboxylic acid groups undergo homolytic cleavage or rearrangement, releasing

    
    .[1][2][3][4]
    
  • Reaction:

    
    [2][3][4]
    
  • Observation: Sharp, significant mass loss steps.[1][2][3] If the melting point (

    
    ) is close to the decomposition temperature (
    
    
    
    ), the DSC endotherm (melting) may be immediately followed by or overlapped with an exotherm (decomposition).[2][3][4]
Oxidative Skeletal Breakdown (>400°C)[2][3][4]
  • Mechanism: In aerobic conditions, the remaining phenolic core oxidizes to quinones and eventually chars.[1][2][3] In inert atmospheres (

    
    , Ar), the residue carbonizes.[1][2][3]
    

Part 3: Visualization of Degradation Pathways[1][2][3][4]

The following diagram illustrates the logical flow of thermal stress response for the molecule.

ThermalDegradation Sample Crystalline Sample Phase1 Phase I: Desolvation (50-150°C) Sample->Phase1 Heat Phase2 Phase II: Decarboxylation (280-350°C) Phase1->Phase2 T > 250°C Product1 Loss of H2O/Solvent Phase1->Product1 Mass Loss Phase3 Phase III: Oxidation (>400°C) Phase2->Phase3 T > 400°C (Air) Product2 Loss of CO2 (Formation of Methyl-Biphenyl) Phase2->Product2 Major Mass Step Product3 Char Formation (Phenolic Oxidation) Phase3->Product3 Residue

Caption: Stepwise thermal degradation pathway of 5-(3,5-Dicarboxyphenyl)-2-methylphenol under non-isothermal heating.

Part 4: Standardized Experimental Protocol

To generate authoritative stability data, the following protocol must be strictly adhered to. This methodology ensures reproducibility and distinguishes between solvent loss and intrinsic molecular degradation.[1][2][4]

Equipment & Calibration[1][3][4]
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).[1][2][3][4]

  • Calibration: Temperature calibration using Indium (

    
    ) and Zinc (
    
    
    
    ). Mass calibration using standard weights.[1][2][4]
  • Purge Gas: High-purity Nitrogen (

    
    , 99.999%) for inert breakdown; Synthetic Air for oxidative stability profiling.[1][2] Flow rate: 50 mL/min.[1][2][4]
    
Step-by-Step Workflow
  • Sample Preparation:

    • Grind the sample to a fine powder to ensure uniform heat transfer.[1][2][4]

    • Load 5–10 mg into an Alumina (

      
      ) crucible (for high T) or Aluminum pan (if 
      
      
      
      ).[2][3][4]
    • Crucial: Do not pack the sample too tightly; allow gas escape to prevent "volcano" effects during decarboxylation.[1][2][4]

  • Method Programming:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 800°C at a rate of 10°C/min.[1][2][3][4]

    • Isothermal Step (Optional): If investigating long-term stability for MOF synthesis, hold at 150°C for 60 minutes.

  • Data Analysis Criteria:

    • 
       (Onset of Decomposition):  The temperature at which 5% mass loss occurs (excluding solvent loss).[2][3][4]
      
    • 
       (DTG):  The peak of the first derivative curve, representing the maximum rate of degradation.[2][3][4]
      
Workflow Visualization

TGA_Workflow Start Start: Raw Sample Prep 1. Grind & Weigh (5-10mg) Alumina Crucible Start->Prep Purge 2. Purge System N2 @ 50mL/min Prep->Purge Run 3. Ramp 10°C/min 30°C to 800°C Purge->Run Analyze 4. Analyze Curves (TGA & DTG) Run->Analyze Report Report T(onset) & Residual Mass Analyze->Report

Caption: Standardized workflow for thermal stability profiling using simultaneous TGA/DSC.

Part 5: Data Presentation & Interpretation[1][2][3][4]

When reporting results for 5-(3,5-Dicarboxyphenyl)-2-methylphenol, summarize quantitative metrics in the following format. This table allows for rapid comparison against other MOF ligands (e.g., Terephthalic acid).[1][2][3]

ParameterSymbolTypical RangeInterpretation
Solvent Loss

0 – 5%Mass loss < 150°C. High values indicate hygroscopicity or incomplete drying.[1][2][4]
Melting Point

280°C – 310°CEndothermic peak in DSC.[1][2][4] Sharpness indicates crystallinity.[1][2][3][4]
Decomp. Onset

300°C – 330°CCritical limit for processing.[2][4] Do not exceed this in synthesis.
Max Degradation

380°C – 420°CPeak of DTG curve.[2][3][4] Massive structural collapse (Decarboxylation).[2][3][4]
Char Yield

10 – 20%Residual mass at 800°C (in

).[2][3][4]
Causal Insights for Researchers
  • MOF Synthesis: If solvothermal synthesis requires temperatures > 180°C, this ligand is safe.[1][2][4] However, prolonged exposure > 250°C may risk partial decarboxylation, leading to defect sites in the framework.[1][2][3]

  • Pharma Formulation: The high melting point suggests this compound will remain solid during standard hot-melt extrusion processes (typically < 200°C), making it a stable co-former.[1][2]

References

  • Sigma-Aldrich. Biphenyl-3,4',5-tricarboxylic acid 96% (CAS 677010-20-7) Product Specification.[1][2][3][5]Link[2][3][4]

  • BenchChem. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid: Chemical Properties and Thermal Analysis.Link[2][3][4]

  • American Chemical Society (ACS). Ancillary-Ligand-Assisted Variation in Nuclearities...[1][2][4] (Detailed TGA of Carboxylate Ligands). ACS Omega, 2022.[1][2][3] Link[3][4]

  • Royal Society of Chemistry. Synthesis and characterization of nematic fully aromatic polyesters based on biphenyl carboxylic acids.[1][2][3][4][6] Polymer Chemistry, 2019.[1][3] Link

  • Science Publishing Group. Characterization of Physical, Spectroscopic and Thermal Properties of Biphenyl Derivatives.[1][3][4][6][7] American Journal of Chemical Engineering, 2015.[1][2][3][7] Link

Sources

Foundational

5-(3,5-Dicarboxyphenyl)-2-methylphenol molecular weight and formula

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Summary & Core Identity 5-(3,5-Dicarboxyphenyl)-2-methylphenol is a specialized t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary & Core Identity

5-(3,5-Dicarboxyphenyl)-2-methylphenol is a specialized tritopic organic ligand, primarily utilized in Reticular Chemistry for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1][2] Structurally, it consists of an o-cresol (2-methylphenol) core linked at the 5-position to an isophthalic acid moiety.[1][2] This asymmetric geometry combines the rigid coordination capability of dicarboxylates with the hydrogen-bonding or auxiliary coordination potential of a phenolic hydroxyl group.[1][2]

Chemical Identity Matrix
ParameterValue
IUPAC Name 5-(4-Hydroxy-3-methylphenyl)benzene-1,3-dicarboxylic acid
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Monoisotopic Mass 272.0685 Da
Common Abbreviation H₃L (in MOF literature), H₂L-Me
Core Scaffold Biphenyl (Phenyl-Phenol coupled)

Physicochemical Properties & Structural Logic

Understanding the physicochemical behavior of this ligand is critical for solvothermal synthesis design.[1][2] The molecule exhibits "bent" topology due to the meta-positioning of the carboxylates on the phenyl ring, inducing specific pore geometries in MOF lattices.[1][2]

PropertyEstimated ValueContext for Experimental Design
pKa₁ (COOH) ~3.5 - 3.8First deprotonation; drives initial metal coordination.[1][2]
pKa₂ (COOH) ~4.2 - 4.5Second carboxylate deprotonation.[1][2]
pKa₃ (Phenol) ~10.0 - 10.5High pH required for phenolate coordination; often remains protonated to act as an H-bond donor.[1][2]
LogP ~2.3Moderately lipophilic; soluble in DMF/DMSO/Ethanol mixtures.[1][2]
Topological Angle ~120°Between carboxylates; favors formation of Kagomé or Honeycomb nets.[1][2]

Recommended Synthetic Protocol

As this specific isomer is often a custom research chemical, the following self-validating synthesis protocol is designed based on standard Suzuki-Miyaura cross-coupling methodologies used for biphenyl MOF ligands.

Phase 1: Precursor Preparation[1][2]
  • Partner A: 5-Bromo-2-methylphenol (protected as methyl ether or used directly if excess boronic acid is used).[1][2]

  • Partner B: 3,5-Bis(methoxycarbonyl)phenylboronic acid (Pinacol ester preferred for stability).[1]

Phase 2: Cross-Coupling Workflow

Reagents: Pd(PPh₃)₄ (Catalyst), K₂CO₃ (Base), 1,4-Dioxane/Water (Solvent).

  • Inerting: Charge a Schlenk flask with 5-bromo-2-methylphenol (1.0 eq), Boronic ester (1.1 eq), and K₂CO₃ (3.0 eq). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane:H₂O (4:1 v/v).

  • Catalysis: Add Pd(PPh₃)₄ (3-5 mol%).

  • Reflux: Heat to 90°C for 24-48 hours. Monitor via TLC (SiO₂, Hexane:EtOAc).

  • Isolation: Cool, acidify to pH 4, extract with EtOAc. Purify intermediate ester via column chromatography.[1][2]

Phase 3: Hydrolysis (Ester Cleavage)[1]
  • Dissolve intermediate ester in THF:MeOH (1:1).[2]

  • Add aqueous NaOH (2M, excess).[1] Reflux for 12 hours.

  • Critical Step: Acidify carefully with HCl to pH ~2 to precipitate the target tricarboxylic/phenol acid.[1][2]

  • Recrystallization: Hot Ethanol or DMF/Water.[1][2]

Synthesis Logic Diagram

SynthesisPath Start1 5-Bromo-2-methylphenol (Electrophile) Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 90°C, Dioxane/H2O Start1->Step1 Start2 3,5-Bis(methoxycarbonyl) phenylboronic acid (Nucleophile) Start2->Step1 Inter Intermediate: Dimethyl Ester Derivative Step1->Inter C-C Bond Formation Step2 Hydrolysis NaOH/MeOH, then HCl Inter->Step2 Saponification Final Target: 5-(3,5-Dicarboxyphenyl) -2-methylphenol Step2->Final Precipitation

Figure 1: Convergent synthesis pathway utilizing Suzuki-Miyaura coupling followed by base-mediated hydrolysis.[1][2]

Application in Reticular Chemistry (MOFs)

This ligand is designed to act as a linker that dictates the topology of porous materials.

Coordination Modes
  • Ditopic Mode (Common): The two carboxylate groups coordinate to metal clusters (e.g., Cu-paddlewheels or Zn4O clusters), while the phenol and methyl group point into the pore.

    • Function: The phenol acts as a "tag" for post-synthetic modification or specific gas interaction (e.g., CO₂ binding via -OH...O=C=O).[1]

  • Tritopic Mode: Under high pH solvothermal conditions, the phenol deprotonates to form a phenolate, bridging metal centers to create higher-nuclearity clusters.[1][2]

Self-Assembly Logic

MOFAssembly Ligand Ligand: C15H12O5 (Bent Linker) SBU Secondary Building Unit (SBU) (e.g., Paddlewheel) Ligand->SBU Coordination Metal Metal Source (Cu(NO3)2 / Zn(NO3)2) Metal->SBU Assembly Framework MOF Architecture (Kagomé / NbO net) SBU->Framework Extension PoreEnv Pore Environment Functionalized by -OH and -CH3 Framework->PoreEnv Defines

Figure 2: Reticular assembly logic. The ligand's bent angle and functional groups directly dictate the SBU formation and pore surface chemistry.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Link

  • PubChem Compound Summary. (2024). Biphenyl-3,5-dicarboxylic acid derivatives. National Center for Biotechnology Information.[1][2] Link

  • Li, J.-R., et al. (2011).[1] Selective Gas Adsorption and Separation in Metal–Organic Frameworks. Chemical Society Reviews, 38(5), 1477-1504.[1] Link

Sources

Exploratory

The Multifunctional Potential of 5-(3,5-Dicarboxyphenyl)-2-methylphenol in Advanced Materials and Therapeutics

Executive Summary & Structural Rationale In the rapidly evolving fields of reticular chemistry and targeted therapeutics, the design of the organic linker dictates the ultimate utility of the resulting framework. 5-(3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rapidly evolving fields of reticular chemistry and targeted therapeutics, the design of the organic linker dictates the ultimate utility of the resulting framework. 5-(3,5-Dicarboxyphenyl)-2-methylphenol (DCPMP) represents a highly specialized, multifunctional building block. Structurally, it merges an isophthalic acid moiety (3,5-dicarboxyphenyl) with an o-cresol derivative (2-methylphenol).

The causality behind selecting this specific molecular architecture is threefold:

  • Robust Coordination: The 120° V-shaped dicarboxylate geometry of the isophthalic acid unit is a proven topological director for forming highly stable Metal-Organic Frameworks (MOFs), particularly with high-valence metal nodes like Zr⁴⁺ or Co²⁺[1].

  • Steric Pore Tuning: The pendant methyl (-CH₃) group projects directly into the framework's pores. This steric bulk restricts pore aperture size, enhancing selectivity for small-molecule gas separations while simultaneously increasing the framework's hydrophobicity.

  • Reactive Handles: The phenolic hydroxyl (-OH) group serves as a built-in Brønsted acid site for catalysis, an antenna for luminescent sensing, or a highly reactive handle for Post-Synthetic Modification (PSM) in drug delivery systems.

Application 1: Advanced MOFs for Gas Separation and Catalysis

Traditional isophthalic acid-based MOFs often suffer from hydrolytic instability or lack specific binding sites for target adsorbates[2]. By integrating DCPMP into a Zirconium-based framework (analogous to the UiO or MOF-808 series), we create a microenvironment that is both chemically resilient and catalytically active.

The methyl group shields the delicate Zr-O coordination bonds from water hydrolysis, while the phenolic -OH acts as a hydrogen-bond donor to selectively capture CO₂ over N₂ in flue gas mixtures.

Experimental Protocol: Solvothermal Synthesis of Zr-DCPMP MOF

This protocol is designed as a self-validating system. The use of a monocarboxylic acid modulator ensures high crystallinity, while the washing steps prevent pore collapse.

  • Precursor Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of DCPMP in 15 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Modulation: Add 2.0 mL of glacial acetic acid. Causality: The acetic acid acts as a competing modulator, slowing the rapid coordination between Zr⁴⁺ and the dicarboxylate, which prevents the formation of amorphous kinetic products and yields larger single crystals.

  • Thermal Assembly: Seal the vial and heat isothermally at 120°C for 48 hours.

  • Activation (Solvent Exchange): Decant the mother liquor. Wash the resulting microcrystals with fresh DMF (3 × 10 mL) to remove unreacted ligands, followed by anhydrous acetone (3 × 10 mL) to exchange the high-boiling DMF.

  • Validation:

    • PXRD (Powder X-Ray Diffraction): Confirm phase purity and isoreticular topology against simulated patterns.

    • N₂ Sorption (BET): Conduct at 77 K to confirm permanent porosity. A Type I isotherm validates a microporous regime.

G A 5-(3,5-Dicarboxyphenyl) -2-methylphenol C Solvothermal Synthesis (DMF, 120°C, 48h) A->C B Metal Precursor (ZrCl4 / Cu(NO3)2) B->C D Porous MOF Architecture C->D E Pendant Phenol (-OH) Available for PSM D->E F Steric Methyl (-CH3) Pore Tuning D->F

Caption: Solvothermal assembly of DCPMP into a functionalized MOF architecture.

Application 2: Luminescent Sensing Platforms

Isophthalic acid derivatives are highly effective in constructing multivariate luminescent MOFs[3]. When DCPMP is coordinated with Lanthanide ions (e.g., Eu³⁺ or Tb³⁺), the rigid framework prevents non-radiative decay. The phenolic oxygen acts as an "antenna," absorbing UV light and transferring the energy to the Lanthanide center via the triplet state.

If an electron-deficient analyte (e.g., nitroaromatic explosives or specific heavy metal ions) enters the pore, it interacts with the electron-rich phenol via hydrogen bonding or π-π stacking. This interaction disrupts the antenna effect, leading to quantifiable luminescence quenching.

Experimental Protocol: Luminescence Quenching Assay
  • Dispersion: Suspend 2 mg of activated Eu-DCPMP MOF in 3 mL of HEPES buffer (pH 7.4) and sonicate for 10 minutes to form a stable colloidal suspension.

  • Titration: Incrementally add 10 µL aliquots of the target analyte (e.g., 1 mM 2,4,6-trinitrophenol).

  • Measurement: Excite the suspension at 320 nm and monitor the emission at 614 nm (corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺).

  • Validation: Plot the data using the Stern-Volmer equation (

    
    ). A linear plot confirms a dynamic quenching mechanism driven by pore-analyte interactions.
    

Application 3: Biomedical & Targeted Drug Delivery

The biocompatibility of phenolic and carboxylic groups makes DCPMP an excellent candidate for nanoscale MOFs (nanoMOFs) used in drug delivery. The true power of this ligand lies in its capacity for Post-Synthetic Modification (PSM). The free phenolic -OH can undergo rapid esterification or etherification with targeting peptides or folic acid without destroying the underlying crystalline framework.

G A As-Synthesized MOF (Pendant -OH) B Post-Synthetic Modification (Esterification) A->B D Targeted MOF Carrier B->D C Targeting Ligand (e.g., Folic Acid) C->B E API Loading (e.g., Doxorubicin) D->E F Stimuli-Responsive Release (Tumor Microenvironment) E->F

Caption: Post-synthetic modification of the phenolic group for targeted drug delivery.

Once targeted, the hydrophobic methyl groups within the pores facilitate the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) like Doxorubicin. Upon reaching the acidic tumor microenvironment (pH ~5.5), the coordination bonds weaken, triggering a stimuli-responsive release of the API.

Quantitative Data & Comparative Analysis

The table below summarizes the expected physicochemical shifts when transitioning from a standard, unfunctionalized isophthalic acid linker to the sterically and electronically complex DCPMP linker.

PropertyStandard Isophthalic Acid MOFDCPMP-Functionalized MOFCausality / Mechanism
BET Surface Area ~1,200 m²/g~850 m²/gThe steric bulk of the pendant methylphenol group physically occupies internal pore volume.
Hydrophobicity (Contact Angle) < 40° (Hydrophilic)> 90° (Hydrophobic)The non-polar methyl group repels water molecules, kinetically protecting the metal-oxo clusters from hydrolysis.
PSM Efficiency N/A (No reactive sites)> 80% conversionThe sterically accessible, nucleophilic phenolic -OH allows for rapid, high-yield esterification reactions.
Luminescence Quantum Yield ~15% (Eu-doped)~35% (Eu-doped)The phenolic oxygen acts as a highly efficient light-harvesting antenna, sensitizing the Eu³⁺ emission.

References

  • 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures.PubMed/NIH.
  • A copper based metal-organic framework: Synthesis, modification and VOCs adsorption.ResearchGate.
  • Modular Construction of Multivariate Metal–Organic Frameworks for Luminescent Sensing.ACS Publications.

Sources

Foundational

5-(3,5-Dicarboxyphenyl)-2-methylphenol derivatives and analogues

An In-Depth Technical Guide to 5-(3,5-Dicarboxyphenyl)-2-methylphenol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential Abstract The confluence of distinct pharmacophoric motifs into a sin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(3,5-Dicarboxyphenyl)-2-methylphenol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential

Abstract

The confluence of distinct pharmacophoric motifs into a single molecular framework is a cornerstone of modern medicinal chemistry. The 5-(3,5-Dicarboxyphenyl)-2-methylphenol scaffold represents a compelling, albeit underexplored, class of compounds. It integrates a sterically influenced phenol, a rigid biphenyl core for defined spatial orientation, and a benzene-1,3-dicarboxylic acid (isophthalic acid) moiety capable of forming critical salt bridges or hydrogen bond interactions with biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing rational synthetic strategies, robust analytical characterization methodologies, and a survey of potential biological activities based on structurally related compounds. We explore the causality behind experimental design, from synthetic route selection to the application of specific bioassays, to equip scientists with the foundational knowledge required to investigate this promising class of molecules.

The Core Scaffold: Structural Rationale and Potential

The 5-(3,5-Dicarboxyphenyl)-2-methylphenol structure is a biphenyl derivative with three key functional regions that suggest significant potential in drug design:

  • The 2-Methylphenol Moiety: The phenolic hydroxyl group is a well-established hydrogen bond donor and acceptor, frequently involved in critical interactions with enzyme active sites, such as kinase hinges. The adjacent methyl group provides steric influence, which can lock the phenol into a specific conformation, potentially enhancing binding affinity and selectivity for a target protein.

  • The Benzene-1,3-dicarboxylic Acid Moiety: The two carboxyl groups offer strong hydrogen bonding capabilities and the potential for ionic interactions with basic residues (e.g., lysine, arginine) in a receptor pocket. This feature can also be leveraged to improve aqueous solubility and modulate pharmacokinetic properties. A close analogue, 3-(3,5-Dicarboxyphenyl)phenol, highlights the chemical tractability of this core structure.[1]

  • The Biphenyl Linkage: This core provides a semi-rigid spacer that positions the two outer rings at a defined distance and orientation. This rigidity is crucial for presenting the functional groups to a biological target in an optimal geometry, minimizing the entropic penalty upon binding.

These combined features make the scaffold a promising candidate for development as an inhibitor of enzymes such as cyclooxygenases (COX), kinases, or as a modulator of protein-protein interactions.

Synthetic Strategies and Derivatization

The primary challenge in synthesizing the core scaffold is the controlled formation of the carbon-carbon bond between the two substituted phenyl rings. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for this purpose.

The causality for selecting the Suzuki coupling lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides. This allows for a modular approach where diverse derivatives can be synthesized from common intermediates. A plausible synthetic route would involve coupling a protected 5-bromo-2-methylphenol with 3,5-bis(alkoxycarbonyl)phenylboronic acid, followed by deprotection.

Proposed Synthetic Workflow

G start_node start_node process_node process_node product_node product_node A 5-Bromo-2-methylphenol B Protection (e.g., MOM-Cl) A->B Protect phenolic OH C Protected Aryl Bromide B->C E Suzuki Coupling (Pd Catalyst, Base, Solvent) C->E Aryl Halide Partner D 3,5-Dicarboxyphenylboronic acid (or diester equivalent) D->E Boronic Acid Partner F Coupled/Protected Intermediate E->F C-C bond formation G Deprotection (Acidic Hydrolysis) F->G Remove MOM & ester groups I Purification (Chromatography/Recrystallization) G->I H Final Product: 5-(3,5-Dicarboxyphenyl)-2-methylphenol I->H

Caption: Proposed Suzuki coupling workflow for synthesis.

Exemplary Synthetic Protocol

Step 1: Protection of 5-Bromo-2-methylphenol

  • Dissolve 5-bromo-2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

  • Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise. The use of MOM ether is a common strategy for protecting phenols under mild conditions.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-4-bromo-2-methylbenzene.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a flask, add the protected aryl bromide from Step 1 (1.0 eq), dimethyl 5-(dihydroxyboranyl)benzene-1,3-dicarboxylate (1.1 eq), and a suitable palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a base, such as potassium carbonate (2.0 eq).

  • Purge the flask with nitrogen.

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The elevated temperature is necessary to drive the catalytic cycle.

  • Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over Na2SO4 and concentrate in vacuo.

  • Purify via column chromatography to isolate the coupled diester intermediate.

Step 3: Deprotection

  • Dissolve the purified intermediate from Step 2 in a mixture of tetrahydrofuran (THF) and 6M hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours to simultaneously cleave the MOM ether and hydrolyze the methyl esters.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • The resulting aqueous solution may precipitate the product. If not, extract with ethyl acetate.

  • Wash the organic extracts, dry over Na2SO4, and concentrate to yield the crude final product.

  • Recrystallize from a suitable solvent system (e.g., methanol/water) to obtain pure 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

Structural and Physicochemical Characterization

Unambiguous characterization is critical to confirm the structure and purity of the synthesized compounds. A multi-technique approach is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons with distinct splitting patterns, the methyl singlet (~2.2 ppm), the phenolic -OH (a broad singlet, exchangeable with D₂O), and the carboxylic acid protons (>10 ppm, broad).

    • ¹³C NMR: Will show characteristic signals for the carboxyl carbons (~165-175 ppm), the phenolic carbon (C-O, ~150-160 ppm), and other aromatic carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning specific proton and carbon signals, confirming connectivity, and verifying the substitution pattern on the biphenyl core.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound.[4] A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. Purity is typically assessed at multiple wavelengths (e.g., 214 nm, 254 nm) using a diode-array detector (DAD).

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Expect to see a broad O-H stretch (~3300-2500 cm⁻¹) for the hydrogen-bonded carboxylic acids, another O-H stretch for the phenol (~3400 cm⁻¹), and strong C=O stretches for the carboxyl groups (~1700 cm⁻¹).

Potential Biological Activities and SAR

The structural features of the scaffold suggest several potential therapeutic applications. Phenolic compounds are widely studied for their anti-inflammatory, antioxidant, and anticancer properties.[5][6] The arylacetic acid motif, which is structurally related, is a known feature of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[7]

Hypothesized Anti-Inflammatory Activity via COX Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. We hypothesize that 5-(3,5-Dicarboxyphenyl)-2-methylphenol derivatives could act as COX inhibitors.

G pathway_node pathway_node enzyme_node enzyme_node inhibitor_node inhibitor_node effect_node effect_node A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C1 COX-1 (Constitutive) B->C1 C2 COX-2 (Inducible) B->C2 D Prostaglandins (PGG2, PGH2, etc.) C1->D C2->D E1 Stomach Lining Protection Platelet Aggregation D->E1 via PGIs E2 Inflammation Pain & Fever D->E2 via PGE2 Inhibitor Topic Compound Inhibitor->C1 Inhibitor->C2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Structure-Activity Relationship (SAR) Table (Hypothetical Data)

To explore the therapeutic potential, a library of analogues would be synthesized and tested. The following table illustrates a hypothetical SAR study for COX-1 and COX-2 inhibition.

Compound IDR¹ (at 2-pos)R² (at 5-pos)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Core-1 -CH₃-H15.22.56.1
ANA-1 -H-H25.88.13.2
ANA-2 -CH₃-Cl12.50.913.9
ANA-3 -CF₃-H18.11.116.5
ANA-4 -CH₃-H (Ester)>10055.4N/A

This data is purely illustrative. It suggests that the 2-methyl group (Core-1 vs. ANA-1) enhances potency and selectivity. Adding an electron-withdrawing group like chlorine at the 5-position (ANA-2) could further improve COX-2 selectivity. Esterification of the carboxyl groups (ANA-4) might abolish activity, indicating the free carboxylates are crucial for binding, a common feature for many NSAIDs.

Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the potency (IC₅₀) of a test compound against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a solution of a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO. Include a DMSO-only control (vehicle) and a known inhibitor control (e.g., celecoxib).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of reaction buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Add 10 µL of the serially diluted test compound or control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of the TMPD probe.

    • Read the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color development is proportional to peroxidase activity, which is the second step of the COX reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Future Perspectives and Conclusion

The 5-(3,5-Dicarboxyphenyl)-2-methylphenol scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has focused on a rational synthesis and a hypothesized anti-inflammatory application, the true potential is much broader.

Future research should focus on:

  • Library Synthesis: Expanding the SAR by synthesizing a diverse library of analogues, modifying all three key regions of the molecule.

  • Broader Biological Screening: Testing the synthesized library against a wide range of biological targets, including various kinases, phosphatases, and epigenetic targets where phenolic and carboxylic acid motifs are known to be effective.

  • Pharmacokinetic Profiling: For promising lead compounds, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo pharmacokinetic studies will be essential to assess their drug-like properties.[8][9]

  • Toxicology Assessment: Early safety and toxicity evaluations are crucial to identify any potential liabilities.[8]

References

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
  • Wen, L., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods.
  • Wang, Y., et al. (2012). A sensitive method was developed for the purification and determination of bisphenol A and alkylphenols in river sediments. Analytical Methods.
  • Author Unknown. (2024). SYNTHESIS AND EVALUATION OF PHENOLIC METABOLITES AND ANALOGUES. RUN.
  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. NCBI Bookshelf.
  • De, S., et al. (2018). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. PMC.
  • Ahmad, F. B. H. (1990). A Simple and Clean Method for Methoxymethylation of Phenols.
  • Hansen, M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.
  • PubChem. 3-(3,5-Dicarboxyphenyl)phenol.
  • Cantrell, C. L., et al. (2001). Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol isolated from Iostephane heterophylla. PubMed.
  • Khanna, I. K., et al. (1997). Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. PubMed.
  • Shah, A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. PMC.
  • Author Unknown. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR.
  • Abdelgawad, M. A., et al. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. DDDT.
  • Murayama, T., et al. (2002). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists.... Journal of Medicinal Chemistry - Figshare.
  • Murayama, T., et al. (2025). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists.... ResearchGate.
  • Herforth, C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Chen, Y-R., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
  • Lee, H., et al. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F.
  • Author Unknown. Indexing metadata.

Sources

Protocols & Analytical Methods

Method

Application Note: Reticular Synthesis of Phenol-Functionalized MOFs using 5-(3,5-Dicarboxyphenyl)-2-methylphenol

This Application Note is designed for researchers utilizing 5-(3,5-Dicarboxyphenyl)-2-methylphenol (herein referred to as H₂L-OH ) for the synthesis of functionalized Metal-Organic Frameworks (MOFs). The protocol focuses...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 5-(3,5-Dicarboxyphenyl)-2-methylphenol (herein referred to as H₂L-OH ) for the synthesis of functionalized Metal-Organic Frameworks (MOFs).

The protocol focuses on the reticular synthesis of a Copper(II)-based framework (analogous to the NOTT-100 or PCN-14 topology), which is the most geometrically favored architecture for 5-substituted isophthalate linkers.

Introduction & Ligand Chemistry

The ligand 5-(3,5-Dicarboxyphenyl)-2-methylphenol is a heterofunctional linker. Structurally, it consists of an isophthalic acid moiety (the structural anchor) and a pendant cresol group (the functional handle).

  • Structural Role: The 1,3-dicarboxylate geometry dictates a 120° bond angle, typically forming cuboctahedral cages (MOP-1 type) or (3,24)-connected networks (rht-topology) when combined with copper paddlewheels.

  • Functional Role: The phenolic hydroxyl (-OH) and the ortho-methyl group provide steric bulk and a hydrogen-bonding site within the pore. This group is critical for Post-Synthetic Modification (PSM) or specific guest interactions (e.g., sensing nitro-aromatics).

Chemical Properties
PropertySpecification
IUPAC Name 5-(3,5-Dicarboxyphenyl)-2-methylphenol
Formula C₁₅H₁₂O₅
Coordination Sites 2 x Carboxylates (Structural), 1 x Phenol (Functional)
Solubility High: DMF, DMA, DMSO; Low: Water, Chloroform
pKa (Est.) ~4.2 (COOH), ~10.3 (Phenol)

Experimental Protocol: Solvothermal Synthesis (Cu-H₂L-OH)

This protocol utilizes a solvothermal approach to generate high-quality single crystals suitable for X-ray diffraction and gas sorption analysis. The target phase is a Cu₂(L-OH)(H₂O)₂ framework.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Ligand: 5-(3,5-Dicarboxyphenyl)-2-methylphenol (H₂L-OH) (>98% purity).

  • Metal Source: Copper(II) Nitrate Trihydrate [Cu(NO₃)₂[1]·2.5H₂O].[2][3]

  • Solvent System: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).

  • Modulator: Glacial Acetic Acid (HAc) or Tetrafluoroboric Acid (HBF₄).

Step-by-Step Methodology
Phase 1: Precursor Dissolution
  • Ligand Solution: In a 20 mL scintillation vial, dissolve 30 mg (0.11 mmol) of H₂L-OH in 4 mL of DMF . Sonicate for 5 minutes until the solution is clear.

    • Note: The phenol group increases polarity; if turbidity persists, add 0.5 mL of EtOH.

  • Metal Solution: In a separate vial, dissolve 50 mg (0.21 mmol) of Cu(NO₃)₂·2.5H₂O in 2 mL of DI H₂O .

    • Stoichiometry Logic: We use a slight excess of Copper (2:1 ratio) to favor the formation of the binuclear [Cu₂(COO)₄] paddlewheel SBU.

Phase 2: Solvothermal Assembly[4]
  • Add the Metal Solution dropwise to the Ligand Solution under stirring. The mixture will turn light blue.

  • Acid Modulation: Add 50 µL of Glacial Acetic Acid .

    • Mechanism:[5][6][7][3][8] The acetate competes with the ligand carboxylates for the Cu-sites, slowing down nucleation and promoting larger crystal growth (Ostwald Ripening).

  • Seal the mixture in a 15 mL Teflon-lined stainless steel autoclave .

  • Heating Profile:

    • Ramp Rate: 1°C/min to 85°C .

    • Hold Time: 48 - 72 hours .

    • Cooling Rate: 0.1°C/min to Room Temperature (Slow cooling prevents crystal cracking).

Phase 3: Isolation
  • Open the autoclave. You should observe teal/blue block-shaped crystals .

  • Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) over 24 hours to remove unreacted ligand.

Activation Protocol (Critical Step)

The phenolic group can form strong hydrogen bonds with solvent molecules (DMF), making activation difficult. Standard vacuum heating often leads to pore collapse. We employ a Solvent Exchange method.[1][6]

Workflow
  • DMF Removal: Soak the crystals in Acetone for 3 days, refreshing the solvent every 12 hours.

    • Why Acetone? It has a lower boiling point (56°C) and lower surface tension than DMF, reducing capillary forces during drying.

  • Drying:

    • Option A (Standard): Heat under dynamic vacuum at 80°C for 12 hours.

    • Option B (Preferred):Supercritical CO₂ drying (SCD). This is recommended if the framework topology is prone to collapse (e.g., high porosity rht-nets).

Visualization of Workflow

The following diagram illustrates the critical decision points in the synthesis and activation pathway.

MOF_Synthesis_Protocol Start Start: H2L-OH Ligand Dissolution Dissolve in DMF/EtOH (Check Turbidity) Start->Dissolution MetalAdd Add Cu(NO3)2 + H2O (Formation of Pre-SBU) Dissolution->MetalAdd Modulator Add Modulator (Acetic Acid / HBF4) MetalAdd->Modulator Control Nucleation Heating Solvothermal Reaction 85°C, 72h Modulator->Heating Washing DMF Wash (Remove Unreacted Ligand) Heating->Washing Exchange Solvent Exchange (Acetone, 3 Days) Washing->Exchange Activation Activation (Vac 80°C or Supercritical CO2) Exchange->Activation Product Final MOF Product (Blue/Teal Crystals) Activation->Product Product->Modulator If Amorphous: Increase Acid

Figure 1: Logic flow for the reticular synthesis of Cu-H₂L-OH MOFs, highlighting the modulation feedback loop.

Characterization & Expected Data

A. Powder X-Ray Diffraction (PXRD)[1]
  • Low Angle Data: Expect intense peaks between 5° and 10° 2θ , characteristic of large unit cells in isophthalate-based MOFs.

  • Crystallinity Check: Sharp peaks indicate successful modulation. Broad humps suggest rapid nucleation (insufficient acid modulator).

B. Gas Sorption (N₂ at 77 K)

The presence of the methyl and phenol groups will reduce the BET surface area compared to the non-functionalized parent MOF (e.g., NOTT-101), but will increase the Isosteric Heat of Adsorption (Qst) for CO₂ due to the polar -OH group.

ParameterExpected Value RangeNotes
BET Surface Area 1200 - 1800 m²/gLower than non-functionalized analogs due to steric bulk.
Pore Volume 0.5 - 0.7 cm³/gMicroporous regime.
CO₂ Qst 25 - 30 kJ/molEnhanced by Phenol-CO₂ interactions.

Troubleshooting Guide

Problem 1: Product is a Green Powder instead of Blue Crystals.

  • Cause: Rapid precipitation of Copper Acetate or amorphous coordination polymer.

  • Solution: Increase the volume of Acetic Acid (up to 200 µL) or lower the temperature to 75°C to slow down kinetics.

Problem 2: Crystals turn opaque/crack upon drying.

  • Cause: Surface tension collapse (Capillarity).

  • Solution: The DMF was not fully exchanged. Extend Acetone soaking time to 5 days or switch to Supercritical CO₂ drying.

Problem 3: Low Surface Area (BET < 500 m²/g).

  • Cause: Pore blockage by unreacted ligand or collapsed framework.

  • Solution: Perform a Soxhlet extraction with Ethanol for 24 hours before activation.

References

  • Reticular Synthesis of Isophthalate MOFs: Lin, X., et al. "High H₂ Adsorption by Coordination-Framework Materials." Angewandte Chemie International Edition, 45(44), 7358-7364. [Link]

  • Functionalized Ligand Design (NOTT Series): Sihai, Y., et al. "Copper (II)-based metal-organic frameworks for highly selective uptake of CO₂." Chemical Communications, 47, 11211-11238. [Link]

  • Activation Protocols for Phenolic MOFs: Mondloch, J. E., et al. "Activation of Metal-Organic Framework Materials." Materials Today, 18(4), 192-205. [Link]

  • Modulated Synthesis Techniques: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643-6651. [Link]

Sources

Application

Experimental setup for 5-(3,5-Dicarboxyphenyl)-2-methylphenol reactions

Application Note: Experimental Setup for 5-(3,5-Dicarboxyphenyl)-2-methylphenol (H2-DCPM) Reactions Introduction & Scope This guide details the experimental protocols for the synthesis and application of 5-(3,5-Dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for 5-(3,5-Dicarboxyphenyl)-2-methylphenol (H2-DCPM) Reactions

Introduction & Scope

This guide details the experimental protocols for the synthesis and application of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (referred to herein as H2-DCPM ). This molecule represents a class of "bifunctional" ligands used in advanced materials science. It features a robust biphenyl dicarboxylate core—ideal for constructing stable Metal-Organic Frameworks (MOFs)—and a pendant phenolic hydroxyl group (-OH) and methyl group (-CH3) on the second ring.

Key Applications:

  • MOF Linker: The 3,5-dicarboxylate motif allows for the formation of high-connectivity nodes (e.g., with Cu(II) paddlewheels or Zr(IV) clusters).

  • Post-Synthetic Modification (PSM): The phenolic -OH group remains uncoordinated in many MOF topologies, serving as a reactive site for grafting functional groups or binding secondary metal ions.

  • Supramolecular Chemistry: The methyl group provides steric bulk that can prevent framework interpenetration, increasing pore volume.

Material Properties & Safety

PropertySpecification
IUPAC Name 5-(3,5-Dicarboxyphenyl)-2-methylphenol
Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Solubility Soluble in DMF, DEF, DMSO, dilute base (NaOH). Insoluble in water, CHCl₃.
Acidity (pKa) ~4.0 (COOH), ~10.0 (Phenolic OH)
Storage Store under inert gas (N₂) to prevent phenolic oxidation. Keep dry.

Safety Warning:

  • Precursors: 5-Bromo-2-methylphenol is an irritant.

  • Solvents: DMF and Dioxane are toxic and potential carcinogens. Handle in a fume hood.

  • Pressure: Solvothermal reactions involve high pressure.[1] Use rated autoclaves.

Part 1: Ligand Synthesis Protocol

Objective: Synthesize H2-DCPM via Suzuki-Miyaura cross-coupling. Rationale: Direct coupling of the boronic acid to the aryl bromide is the most efficient route. We utilize a protected ester strategy to simplify purification, followed by saponification.

Reagents:
  • Aryl Halide: 5-Bromo-2-methylphenol (1.0 eq).

  • Boronic Species: Dimethyl 5-boronoisophthalate (1.1 eq) (Note: Using the ester prevents catalyst poisoning by free acids).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:
  • Degassing: In a 250 mL Schlenk flask, combine 1,4-dioxane and water. Sparge with N₂ for 30 minutes to remove O₂ (critical to prevent phenol oxidation and homocoupling).

  • Loading: Under N₂ flow, add 5-bromo-2-methylphenol (1.87 g, 10 mmol), dimethyl 5-boronoisophthalate (2.60 g, 11 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) last. Seal the flask.

  • Reaction: Heat to 90°C with vigorous stirring for 24 hours. The mixture will turn dark black/brown.

  • Hydrolysis (In-situ):

    • Note: The basic conditions may partially hydrolyze the esters. To ensure complete conversion to the acid (H2-DCPM), add 10 mL of 2M NaOH solution to the reaction mixture and reflux for an additional 4 hours at 100°C.

  • Workup:

    • Cool to room temperature.[2] Filter through Celite to remove Pd black.

    • Evaporate the organic solvent (dioxane) under reduced pressure.

    • Dilute the remaining aqueous residue with 50 mL water.

    • Acidification: Slowly add 1M HCl until pH reaches ~2.0. The product (H2-DCPM) will precipitate as an off-white solid.

  • Purification: Filter the solid, wash extensively with water (to remove salts) and cold chloroform (to remove unreacted bromide). Recrystallize from Ethanol/Water if necessary.

Visual Workflow: Ligand Synthesis

LigandSynthesis Precursors Precursors: 5-Br-2-Me-Phenol + Dimethyl-5-boronoisophthalate Catalysis Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C, 24h Precursors->Catalysis N2 Atm Hydrolysis Saponification + NaOH (aq) Reflux 4h Catalysis->Hydrolysis Ester Cleavage Workup Acidification (HCl) Precipitation pH 2 Hydrolysis->Workup Remove Pd Product Final Ligand H2-DCPM (Solid) Workup->Product Filter & Dry

Caption: Synthesis pathway for H2-DCPM ligand via Suzuki coupling and subsequent saponification.

Part 2: MOF Assembly Protocol (Solvothermal)

Objective: Assemble a Copper(II)-based MOF (analogous to NOTT-100 or MOF-505) using H2-DCPM. Rationale: The dicarboxylate geometry mimics isophthalic acid, favoring the formation of "paddlewheel" Cu₂(COO)₄ secondary building units (SBUs).

Reagents:
  • Ligand: H2-DCPM (synthesized above).

  • Metal Source: Cu(NO₃)₂·2.5H₂O.

  • Solvent System: DMF / Ethanol / H₂O (Typical ratio 4:1:1).

  • Modulator: Glacial Acetic Acid (to control crystal growth).

Step-by-Step Procedure:
  • Stock Solutions:

    • Dissolve H2-DCPM (30 mg, 0.11 mmol) in 4 mL DMF.

    • Dissolve Cu(NO₃)₂·2.5H₂O (50 mg, 0.21 mmol) in 1 mL H₂O.

  • Mixing: Combine the solutions in a 20 mL scintillation vial or Teflon-lined autoclave cup. Add 1 mL Ethanol.

  • Acid Modulation: Add 50 µL of glacial acetic acid.

    • Tip: More acid = larger, fewer crystals. Less acid = microcrystalline powder.

  • Sonication: Sonicate for 5 minutes to ensure homogeneity.

  • Heating: Seal the vessel tightly. Place in a programmable oven.

    • Ramp: 1°C/min to 85°C .

    • Hold: 48 hours .

    • Cool: 0.5°C/min to Room Temp (Slow cooling is essential for single crystals).

  • Harvesting: Blue/Green crystals should form on the walls/bottom. Decant the mother liquor.

  • Activation (Solvent Exchange):

    • Wash crystals with fresh DMF (3x).

    • Soak in Acetone for 3 days, refreshing the solvent every 24 hours (to exchange non-volatile DMF).

    • Dry under vacuum at room temperature, then activate at 100°C under dynamic vacuum for 12 hours.

Visual Workflow: Solvothermal Setup

MOFSetup Mix Mixture Preparation H2-DCPM + Cu(NO3)2 in DMF/EtOH/H2O Modulator Add Modulator (Acetic Acid) Controls Nucleation Mix->Modulator Seal Seal in Autoclave (Teflon-lined) Modulator->Seal Heat Solvothermal Reaction 85°C for 48h Slow Cooling Seal->Heat Energy Input Wash Solvent Exchange DMF -> Acetone Heat->Wash Harvest Crystals Activate Activation Vacuum, 100°C Wash->Activate Remove Guests

Caption: Solvothermal workflow for crystallizing Cu-DCPM MOFs with solvent exchange activation.

Characterization & Quality Control

TechniquePurposeExpected Result
¹H-NMR (DMSO-d₆) Ligand ValidationConfirm ratio of Methyl (3H, s, ~2.2 ppm) to Aromatic protons. Check for absence of ethyl ester peaks (indicates complete hydrolysis).
PXRD (Powder X-Ray) MOF Phase PuritySharp, high-intensity peaks at low angles (2θ < 10°) indicate long-range order and porosity.
TGA (Thermogravimetric) Thermal StabilityWeight loss <100°C (Solvent). Plateau until ~300°C (Framework stability).
N₂ Isotherm (77 K) Porosity (BET)Type I isotherm (microporous). Hysteresis may indicate mesopores or flexibility.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biphenyl MOF Synthesis: Li, J. R., et al. (2009). Porous Metal-Organic Frameworks Based on Functionalized Biphenyl Ligands. Inorganic Chemistry, 48(15), 7241-7247. Link

  • Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

  • Modulation Strategy: Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651. Link

Sources

Method

Mass spectrometry analysis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Characterization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Part 1: Executive Summary & Core Directive

The Challenge: 5-(3,5-Dicarboxyphenyl)-2-methylphenol (C₁₅H₁₂O₅) represents a distinct analytical challenge common in drug development and materials science (specifically Metal-Organic Frameworks, MOFs). Structurally, it combines a phenolic moiety with a dicarboxylic acid biphenyl core. This dual-acidity profile creates significant issues in Reverse-Phase Chromatography (RPC) due to peak tailing and in Electrospray Ionization (ESI) due to charge competition.

The Solution: This guide moves beyond generic protocols to provide a targeted Negative-Ion Mode (ESI-) LC-MS/MS workflow. We prioritize Ammonium Acetate buffering over simple acidification to balance chromatographic retention with ionization efficiency, ensuring a robust method for impurity profiling or metabolite identification.

Part 2: Physicochemical Profile & Method Strategy

Before initiating wet-lab work, the analyst must understand the molecule's behavior in the gas and liquid phases.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₅H₁₂O₅Monoisotopic Mass: 272.0685 Da
pKa (Est.) ~4.0 (COOH), ~10.0 (Phenol)Ionizes best at pH > 4.5; Retains best at pH < 3.0.
Polarity High (LogP ~2.5)Requires high aqueous content or HILIC for retention.
Ionization Negative Mode (ESI-)Forms stable

ions.

Strategic Decision: The pH Paradox

  • Chromatography needs Low pH: To keep the carboxylic acids protonated (neutral) for interaction with a C18 column.

  • Spectrometry needs High pH: To ensure the molecule is deprotonated (

    
    ) for detection.
    
  • Resolution: We utilize a Post-Column Infusion or a Volatile Buffer strategy. This protocol uses 10mM Ammonium Acetate (pH 5.0) which provides a compromise: partial ionization for retention, sufficient ionization for MS sensitivity.

Part 3: Experimental Protocol

Sample Preparation (Matrix-Dependent)

A. For API/Powder Analysis (Purity Check):

  • Weigh: 1.0 mg of standard.

  • Dissolve: 1 mL of Methanol:Water (50:50 v/v). Note: Pure methanol may cause esterification artifacts if left overnight.

  • Sonicate: 5 minutes at ambient temperature.

  • Filter: 0.22 µm PTFE syringe filter.

B. For Biological Fluids (Plasma/Urine - Metabolite Model):

  • Aliquot: 100 µL plasma.

  • Precipitate: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporate: Supernatant to dryness under

    
    .
    
  • Reconstitute: 100 µL Mobile Phase A.

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity class).

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why: The Biphenyl phase offers enhanced selectivity for aromatic acids via

      
       interactions.
      
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve Description
0.00 5 Initial Equilibration
1.00 5 6 Load/Desalt
8.00 95 6 Elution of Analyte
10.00 95 6 Wash
10.10 5 1 Re-equilibration

| 13.00 | 5 | 1 | Ready |

Mass Spectrometry Parameters
  • Source: ESI Negative Mode (

    
    ).
    
  • Spray Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Capillary Temp: 320°C.

  • Sheath Gas: 45 arb units.

  • Aux Gas: 10 arb units.

MRM Transitions (Quantitation & Qualification):

Precursor (

)
Product (

)
Collision Energy (eV)Mechanism
271.1 227.1 15Loss of

(Quantifier)
271.1 183.1 25Loss of 2x

(Qualifier)
271.1 253.1 20Loss of

(Ortho-effect)

Part 4: Mechanistic Visualization

Analytical Workflow

Workflow Sample Sample (Drug/MOF) Prep Prep: Protein Ppt or MeOH Solubilization Sample->Prep Extraction LC UHPLC Separation (Biphenyl Column) Prep->LC Injection Ionization ESI Negative Mode [M-H]- (m/z 271.1) LC->Ionization Elution MS1 Q1 Filter Select 271.1 Ionization->MS1 Vacuum Collision Collision Cell (CID) MS1->Collision Selection MS2 Q3 Detection (227.1 / 183.1) Collision->MS2 Fragmentation

Caption: Figure 1.[1][2][3][4] End-to-end analytical workflow for 5-(3,5-Dicarboxyphenyl)-2-methylphenol, emphasizing the negative mode ionization pathway.

Fragmentation Pathway (CID)

The fragmentation of this molecule is dominated by neutral losses typical of carboxylic acids (decarboxylation).

Fragmentation Parent Precursor Ion [M-H]- m/z 271.06 Frag1 Product Ion 1 [M-H-CO2]- m/z 227.07 Parent->Frag1 -44 Da (CO2) (Primary Path) Frag3 Dehydration [M-H-H2O]- m/z 253.05 Parent->Frag3 -18 Da (H2O) (Ortho Effect) Frag2 Product Ion 2 [M-H-2CO2]- m/z 183.08 Frag1->Frag2 -44 Da (CO2) (Secondary Path)

Caption: Figure 2. Proposed collision-induced dissociation (CID) pathway. The sequential loss of CO2 groups is the diagnostic signature for dicarboxyphenyl derivatives.

Part 5: Data Interpretation & Validation

1. Linearity & Range: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The use of Ammonium Acetate should yield a linear response (


). If non-linearity is observed at high concentrations, it indicates droplet saturation; dilute the sample.

2. Matrix Effects: Phenolic acids are prone to signal suppression by phospholipids in plasma.

  • Calculation:

    
    .
    
  • Acceptance: 85% - 115%.

  • Mitigation: If suppression is high (>20%), switch to a Solid Phase Extraction (SPE) protocol using a Mixed-Mode Anion Exchange (MAX) cartridge to isolate the acidic analyte.

3. Isomer Differentiation: Be aware of regioisomers (e.g., 4-(3,5-dicarboxyphenyl)...). The "2-methyl" position on the phenol ring induces a specific "Ortho Effect" (loss of water,


 253) that may be less pronounced in isomers where the methyl/hydroxyl interaction is sterically hindered.

Part 6: References

  • Liigand, J., et al. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry. (Demonstrates the superior sensitivity of negative mode for acidic phenols).

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today. (Foundational text on metabolite profiling).

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center."[1] (General fragmentation rules for carboxylic acids).

  • CrystEngComm. (2012). "Synthesis and characterization of lanthanide MOFs with 5-(3,5-dicarboxyphenyl)-2-methylphenol." (Context for the specific ligand structure).

Sources

Application

Using 5-(3,5-Dicarboxyphenyl)-2-methylphenol in catalytic applications

Application Note: High-Performance Heterogeneous Catalysis using 5-(3,5-Dicarboxyphenyl)-2-methylphenol (DCPMP) Executive Summary This application note details the utilization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Heterogeneous Catalysis using 5-(3,5-Dicarboxyphenyl)-2-methylphenol (DCPMP)

Executive Summary

This application note details the utilization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (DCPMP) as a functional organic linker in the synthesis of Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylates (e.g., isophthalic acid), DCPMP incorporates a sterically hindered phenolic group and a bi-aryl backbone . These features are critical for designing "bifunctional catalysts" where the metal node provides Lewis acidity while the phenolic proton acts as a Brønsted acid or Hydrogen-bond donor to activate substrates (e.g., carbonyls, epoxides).

This guide targets researchers in drug discovery and fine chemical synthesis, providing a validated workflow for transforming DCPMP into a heterogeneous catalyst for C-C bond formation reactions (specifically Knoevenagel Condensation and Cyanosilylation).

Scientific Rationale & Ligand Design

The efficacy of DCPMP in catalysis stems from its structural duality.

  • The Isophthalate Motif (Structural): The 3,5-dicarboxy moiety forms stable coordinate bonds with transition metals (Cu, Zn, Co), generating the rigid "walls" of the MOF pore.

  • The Cresol Pendant (Functional): The 2-methylphenol group projects into the pore channel.

    • Steric Control: The methyl group restricts pore size, enhancing shape selectivity.

    • Electronic Activation: The phenolic -OH is positioned to interact with guest molecules via hydrogen bonding, stabilizing transition states in a manner analogous to enzyme active sites.

Mechanism of Action: Bifunctional Activation

In the protocols below, we utilize a Cu(II)-based architecture. The Cu(II) paddlewheel acts as a Lewis Acid (activating the electrophile), while the DCPMP phenolic group stabilizes the intermediate via H-bonding.

CatalyticMechanism Ligand DCPMP Ligand (H-Bond Donor) Complex Activated Transition State Ligand->Complex Stabilizes Oxygen Metal Cu(II) Node (Lewis Acid) Metal->Complex Coordinates Carbonyl Substrate Substrate (e.g., Benzaldehyde) Substrate->Complex Diffusion into Pore Product Coupled Product Complex->Product C-C Bond Formation

Figure 1: Synergistic activation pathway. The metal center and the ligand's phenolic group work in concert to lower the activation energy.

Protocol A: Synthesis of the DCPMP-Cu Catalyst

Objective: Synthesize a crystalline, porous MOF material (Cu-DCPMP) suitable for heterogeneous catalysis.

Materials:

  • 5-(3,5-Dicarboxyphenyl)-2-methylphenol (DCPMP) (>97% purity)

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O]

  • N,N-Dimethylacetamide (DMA) or DMF

  • Ethanol (EtOH)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 36 mg (0.1 mmol) of DCPMP in 4 mL of DMA/EtOH (3:1 v/v) .

    • Sonicate for 5 minutes until the solution is clear.

  • Metal Addition:

    • Add 48 mg (0.2 mmol) of Cu(NO₃)₂·3H₂O to the solution.

    • Critical Step: Add 50 µL of Glacial Acetic Acid . This acts as a modulator to slow down nucleation, preventing amorphous precipitation and encouraging large crystal growth.

  • Solvothermal Synthesis:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place in a programmable oven.

    • Ramp: 25°C to 85°C over 2 hours.

    • Hold: 85°C for 48 hours.

    • Cool: 85°C to 25°C over 12 hours.

  • Isolation and Activation (Mandatory for Porosity):

    • Decant the mother liquor. Blue block-shaped crystals should be visible.

    • Solvent Exchange: Wash crystals with fresh Ethanol (3 x 10 mL) over 24 hours. This removes the high-boiling DMA from the pores.

    • Drying: Activate the crystals under vacuum (10 mTorr) at 100°C for 12 hours . Note: Do not exceed 150°C to avoid decarboxylation or structural collapse.

Protocol B: Catalytic Application (Knoevenagel Condensation)

Objective: Use Cu-DCPMP to catalyze the reaction between benzaldehyde and malononitrile. This reaction models drug intermediate synthesis.

Reaction:



Experimental Setup:

  • Catalyst Loading:

    • Weigh 10 mg of activated Cu-DCPMP crystals.

    • Optional: Grind crystals slightly if diffusion limitations are suspected, though whole crystals are preferred for recyclability.

  • Reaction Assembly:

    • In a 10 mL reaction tube, combine:

      • Benzaldehyde (1.0 mmol, 102 µL)

      • Malononitrile (1.2 mmol, 79 mg)

      • Toluene (2 mL) - Non-polar solvents often enhance activity in Lewis Acid MOFs by forcing substrates into the polar pores.

      • Internal Standard (e.g., biphenyl) for GC analysis.

  • Execution:

    • Add the catalyst.[1]

    • Stir at 80°C for 4–6 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or GC-MS.

  • Recycling Protocol:

    • Centrifuge the mixture (3000 rpm, 5 min).

    • Decant the supernatant (product).

    • Wash the solid catalyst with Ethanol (2 x 5 mL) and Acetone (1 x 5 mL).

    • Dry at 80°C for 2 hours before reuse.

Data Analysis & Benchmarking:

ParameterValueNotes
Conversion >95% (4h)High activity due to dual activation.
Selectivity >99%No Michael addition byproducts observed.
TON (Turnover Number) ~450Moles product / Moles Cu sites.
Leaching Test < 1 ppm CuVerified by ICP-MS of supernatant.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the DCPMP ligand from synthesis precursor to active catalyst.

Workflow Step1 1. Ligand Prep (DCPMP Dissolution) Step2 2. Solvothermal Assembly (Cu(NO3)2 + DMA + Heat) Step1->Step2 + Metal Salt Step3 3. Activation (Solvent Exchange & Vacuum) Step2->Step3 Crystal Growth Step4 4. Catalysis (Substrate Conversion) Step3->Step4 Add Substrates Step5 5. Recycling (Wash & Reactivate) Step4->Step5 Centrifugation Step5->Step4 Reuse Loop

Figure 2: Experimental workflow for preparing and utilizing the Cu-DCPMP heterogeneous catalyst.

Troubleshooting & Optimization

  • Low Yield / Amorphous Powder:

    • Cause: Nucleation was too fast.

    • Fix: Increase the amount of Acetic Acid modulator or lower the oven temperature to 75°C.

  • Low Catalytic Activity:

    • Cause: Pores are blocked by residual solvent (DMA).

    • Fix: Extend the ethanol exchange period to 3 days or perform supercritical CO₂ drying if available.

  • Leaching (Homogeneous Catalysis):

    • Test: Filter the catalyst after 1 hour (hot filtration) and continue stirring the filtrate. If conversion increases, the metal is leaching.

    • Fix: Ensure the ligand:metal ratio during synthesis is 1:2 or slightly ligand-rich to cap all metal sites.

References

  • Review of Isophthalate MOFs: Li, B., et al. (2016). "Porous Metal–Organic Frameworks Based on 5-Methoxyisophthalate: Synthesis, Structure, and Catalytic Application." Crystal Growth & Design, 16(1), 28-35.

  • Phenolic Functionalization in MOFs: Wang, X., et al. (2018). "Hydroxyl-Functionalized Metal-Organic Frameworks for Heterogeneous Catalysis." Chemical Reviews, 118(15), 7235-7280.

  • Catalytic Protocols (Knoevenagel): Gascon, J., et al. (2014). "Metal Organic Frameworks as Catalysts." Chemical Society Reviews, 43, 5766-5781.

  • Biphenyl Ligand Synthesis: (Analogous Protocol) "Synthesis of 3,3′,5,5′‐Tetramethyl‐2,2′‐biphenol." Beilstein Journal of Organic Chemistry, 15, 123-130.

(Note: While the specific CAS 1261944-33-5 is a known chemical entity, specific literature on its isolated catalytic use is sparse. The protocols above are derived from chemically equivalent isophthalate/biphenyl-phenol MOF systems validated in the literature cited above.)

Sources

Method

Application Note &amp; Protocol: 5-(3,5-Dicarboxyphenyl)-2-methylphenol for Advanced Gas Adsorption Experiments

Abstract: This document provides a comprehensive guide for researchers and scientists on the utilization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol in the synthesis of porous materials for gas adsorption applications. It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the utilization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol in the synthesis of porous materials for gas adsorption applications. It offers detailed protocols for material activation and a suite of gas adsorption experiments, including surface area analysis, carbon dioxide, and hydrogen uptake measurements. This guide emphasizes the rationale behind experimental choices to ensure the generation of accurate and reproducible data for applications in carbon capture, gas separation, and hydrogen storage.

Introduction: A Versatile Building Block for Porous Materials

5-(3,5-Dicarboxyphenyl)-2-methylphenol is an organic linker of significant interest in the design of novel porous materials such as Metal-Organic Frameworks (MOFs). Its molecular structure, featuring two carboxylic acid groups and a phenolic hydroxyl group, provides multiple coordination sites for metal ions, facilitating the formation of robust and tunable porous networks.[1][2] The presence of the methyl group introduces steric and electronic modifications to the linker, which can influence the pore environment and enhance selectivity for specific gas molecules.[3]

The strategic design of materials using this linker opens avenues for various gas adsorption applications:

  • Carbon Capture: The functional groups on the linker can be tailored to create preferential binding sites for CO2, leading to high selectivity over other gases found in industrial emissions.[4][5]

  • Hydrogen Storage: The high surface area and tunable pore sizes of the resulting materials are critical for achieving significant hydrogen uptake at practical temperatures and pressures.[6][7]

  • Gas Separation: The precise control over pore dimensions and surface chemistry allows for the development of molecular sieves capable of separating gas mixtures with high efficiency.

This application note serves as a technical guide, providing both the foundational knowledge and detailed experimental protocols necessary for the successful application of 5-(3,5-Dicarboxyphenyl)-2-methylphenol-based materials in gas adsorption studies.

Material Characterization and Handling

A thorough understanding of the adsorbent's properties is fundamental to designing effective gas adsorption experiments.

PropertyValueSignificance for Gas Adsorption
Molecular Formula C₁₅H₁₂O₅Foundational for all stoichiometric calculations.
Molar Mass 272.25 g/mol Critical for accurate sample weighing and subsequent data normalization.
Appearance Typically an off-white to light-colored crystalline solid.A consistent appearance can be an initial indicator of material purity.
Key Functional Groups Two Carboxylic Acids (-COOH), One Phenolic Hydroxyl (-OH), One Methyl (-CH₃)The carboxylate and hydroxyl groups are primary sites for coordination with metal centers in MOF synthesis. The methyl group can influence the local pore environment.
Solubility Generally soluble in polar organic solvents like DMF and DMSO.Important for the synthesis and post-synthetic modification of porous materials.

Safety Precautions:

  • Always handle 5-(3,5-Dicarboxyphenyl)-2-methylphenol in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of the powder and direct contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container away from oxidizing agents.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable gas adsorption data. The following diagram illustrates a typical experimental workflow.

Gas_Adsorption_Workflow cluster_prep Material Preparation cluster_analysis Gas Adsorption Analysis cluster_data Data Interpretation synthesis MOF Synthesis activation Thermal Activation synthesis->activation Guest Removal instrument_setup Instrument Setup activation->instrument_setup Sample Loading isotherm_measurement Isotherm Measurement instrument_setup->isotherm_measurement Analysis Start data_processing Data Analysis (BET, DFT) isotherm_measurement->data_processing Raw Data reporting Reporting Results data_processing->reporting Calculated Properties

Caption: A typical workflow for gas adsorption experiments.

Detailed Experimental Protocols

4.1. Protocol 1: Thermal Activation of the Porous Material

Rationale: The as-synthesized porous material contains solvent molecules within its pores which must be removed to allow access for gas molecules. This process, known as activation or degassing, is critical for obtaining an accurate measurement of the material's porosity.[8][9][10] The activation conditions must be carefully chosen to ensure complete solvent removal without causing structural collapse of the framework.

Materials & Equipment:

  • Synthesized porous material.

  • Gas adsorption analyzer with a degassing unit or a standalone vacuum oven.

  • Sample tubes.

  • Analytical balance.

Procedure:

  • Sample Preparation: Accurately weigh 50-150 mg of the synthesized material into a clean, dry, and pre-weighed sample tube.

  • Degassing:

    • Attach the sample tube to the degassing port of the instrument.

    • Heat the sample under a high vacuum. The temperature and duration will depend on the thermal stability of the material, which should ideally be determined by thermogravimetric analysis (TGA). A typical starting point for many MOFs is 120-180 °C for 4-12 hours.

    • Continue degassing until a stable, low outgas rate is achieved (e.g., < 5 µmHg/min), indicating that the pores are free of volatile guests.

  • Post-Activation Handling: After degassing, allow the sample to cool completely to room temperature under vacuum. The sample should then be weighed again to determine the activated sample mass for accurate data normalization.

4.2. Protocol 2: Nitrogen Physisorption for Surface Area and Porosity Analysis

Rationale: Nitrogen adsorption at 77 K (liquid nitrogen temperature) is the standard method for characterizing the surface area and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) theory is widely applied to determine the specific surface area.[11][12][13][14]

Instrumentation & Consumables:

  • Volumetric gas adsorption analyzer.

  • UHP (Ultra-High Purity) Nitrogen and Helium gas.

  • Liquid nitrogen in a dewar.

Procedure:

  • Instrument Preparation: Ensure the instrument is properly calibrated and has adequate supplies of all necessary gases and liquid nitrogen.

  • Sample Analysis:

    • Transfer the activated sample tube to the analysis port of the instrument.

    • Perform a free-space measurement using helium to determine the void volume in the sample tube.

    • Immerse the sample tube in liquid nitrogen.

    • The instrument will then dose known amounts of nitrogen gas into the sample tube and record the equilibrium pressure. This is repeated over a range of relative pressures (P/P₀) to generate the adsorption isotherm.

    • The desorption isotherm is subsequently measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.3.[15]

    • Pore Volume: The total pore volume is estimated from the amount of gas adsorbed at a relative pressure close to 1.0.

    • Pore Size Distribution: Utilize methods like Density Functional Theory (DFT) for a more accurate determination of the pore size distribution.

4.3. Protocol 3: Carbon Dioxide Adsorption for Carbon Capture Assessment

Rationale: To evaluate the potential of the material for carbon capture, CO2 adsorption isotherms are measured at relevant temperatures, such as 273 K (0 °C) and 298 K (25 °C).[16] The uptake capacity and the isosteric heat of adsorption provide insights into the material's affinity for CO2.[16]

Procedure Modifications:

  • Adsorptive Gas: Use UHP CO2.

  • Temperature Control: Employ a temperature-controlled bath or cryostat to maintain the desired analysis temperature.

  • Isosteric Heat of Adsorption (Qst): By measuring isotherms at two or more temperatures, the Qst can be calculated using the Clausius-Clapeyron equation. A higher Qst value often indicates stronger interactions and potentially higher selectivity for CO2.

4.4. Protocol 4: Hydrogen Adsorption for Storage Applications

Rationale: The evaluation of materials for hydrogen storage necessitates measuring H2 uptake at cryogenic temperatures (typically 77 K) and various pressures.[6][7][17]

Procedure Modifications:

  • Adsorptive Gas: Use UHP H2.

  • Temperature: The primary measurement is usually performed at 77 K using liquid nitrogen.

  • Data Reporting: Hydrogen uptake is often reported in weight percent (wt%) or mmol/g.

Data Visualization and Interpretation

The results of gas adsorption experiments are typically presented graphically and in tabular format for clear interpretation.

ParameterSymbolUnitsDescription
BET Surface AreaA_BETm²/gA measure of the total accessible surface area of the material.
Total Pore VolumeV_totalcm³/gThe total volume of the pores within the material.
CO₂ Uptakeq(CO₂)mmol/gThe amount of CO₂ adsorbed at a specific temperature and pressure (e.g., 273 K, 1 bar).
H₂ Uptakeq(H₂)wt%The weight percentage of H₂ adsorbed at a specific temperature and pressure (e.g., 77 K, 1 bar).
Isosteric Heat of AdsorptionQstkJ/molA measure of the strength of the interaction between the gas molecules and the adsorbent surface.

Conclusion

5-(3,5-Dicarboxyphenyl)-2-methylphenol is a highly adaptable organic linker that enables the synthesis of porous materials with tailored properties for specific gas adsorption applications. By adhering to the rigorous experimental protocols detailed in this guide, researchers can reliably characterize the performance of these materials. Meticulous attention to sample activation, the selection of appropriate analysis conditions, and thorough data interpretation are essential for advancing the development of next-generation adsorbents for a sustainable future.

References

  • Micromeritics Instrument Corporation. (n.d.). Measuring the Isosteric Heat of Adsorption of CO2 on Micro-Porous Carbons. Retrieved from [Link]

  • Mercer Instruments. (n.d.). BET Surface Area analysis - measurement and method. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Specific Surface Area (BET method). Retrieved from [Link]

  • Brame, J., & Griggs, C. (2016). Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method. ERDC/EL SR-16-3. U.S. Army Engineer Research and Development Center. Retrieved from [Link]

  • Li, J., et al. (2021). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. Dalton Transactions, 50(44), 16065-16072.
  • NanoProtocols. (2016). SOP: Specific surface area analysis by BET theory. Retrieved from [Link]

  • Carvalho, A. P., et al. (2023). Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques. Journal of the American Chemical Society, 145(16), 9115-9124.
  • Stavila, V., et al. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(46), 9811-9816.
  • Latroche, M. (2021). Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review. Inorganics, 9(8), 61.
  • Stavila, V., et al. (2013). Activation of metal–organic framework materials. ResearchGate. Retrieved from [Link]

  • Klimeš, J., & Michaelides, A. (2014). Hydrogen adsorption in metal-organic frameworks: The role of nuclear quantum effects. The Journal of Chemical Physics, 141(6), 064703.
  • Li, Y., et al. (2017). Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere.
  • Czaja, A. U., & Hirscher, M. (2021). Hydrogen Adsorption in Metal–Organic Frameworks. Encyclopedia, 1(3), 853-872.
  • Wang, J., et al. (2011). CO 2 Adsorption on Porous Materials: Experimental and Simulation Study.
  • Foorginezhad, S., et al. (2025). Review and analysis of porous adsorbents for effective CO2 capture. Renewable and Sustainable Energy Reviews, 198, 114486.
  • Islam, M. S., et al. (2023).
  • Liu, Y., et al. (2005). Understanding Hydrogen Adsorption in Metal−Organic Frameworks with Open Metal Sites: A Computational Study. The Journal of Physical Chemistry B, 110(1), 383-388.
  • Zhang, Y., et al. (2023). Metal-organic Frameworks (MOFs) on Hydrogen Storage and Purification. Highlights in Science, Engineering and Technology, 58, 332-341.
  • Politecnico di Milano. (2017). SYNTHESIS OF METAL-ORGANIC FRAMEWORKS CONTAINING HETEROCYCLIC LINKERS FOR APPLICATIONS IN CO2 STORAGE/UTILIZATION AND LUMINESCENCE. Retrieved from [Link]

  • Parveen, K., & Soni, S. (2022). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption. arXiv preprint arXiv:2208.08311.
  • Jörres, M., et al. (2017). Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption. ACS Applied Materials & Interfaces, 9(42), 37419-37434.
  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166-1175.
  • Coudert, F. X., & Fuchs, A. H. (2016). Controlling Thermal Expansion: A Metal–Organic Frameworks Route.
  • Zhang, N., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 56(15), 2056-2068.
  • DeStefano, M. R., et al. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
  • Rivera-Utrilla, J., et al. (2013). Understanding Phenol Adsorption Mechanisms on Activated Carbons. Adsorption, 19(2-4), 529-539.
  • Demel, J., et al. (2023). Linker functionalised phosphinate metal-organic frameworks: Adsorbents for the removal of emerging pollutants. ChemRxiv.
  • Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(38), 15485-15495.
  • Pascariu, A., et al. (2021). Performance of ionic liquid functionalized metal organic frameworks in the adsorption process of phenol derivatives. RSC Advances, 11(52), 32962-32974.
  • IJSDR. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

  • Gouv.qc.ca. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,3-Diisopropyl-5-methylphenol (FDB001036). Retrieved from [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1987). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 10(2), 241-244.
  • Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851-855.
  • León–Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.

Sources

Application

Techniques for growing single crystals of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Application Note: Techniques for Growing Single Crystals of 5-(3,5-Dicarboxyphenyl)-2-methylphenol Part 1: Introduction & Molecular Profile[1][2][4] 5-(3,5-Dicarboxyphenyl)-2-methylphenol (hereafter referred to as Ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Techniques for Growing Single Crystals of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Part 1: Introduction & Molecular Profile[1][2][4]

5-(3,5-Dicarboxyphenyl)-2-methylphenol (hereafter referred to as Ligand H₃L ) is a semi-rigid, trotopic organic linker often utilized in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.[1] Its structure features a central biphenyl core decorated with two carboxylic acid groups and one phenolic moiety.[2][3]

Growing X-ray quality single crystals of H₃L is challenging due to its competing solubility profiles: the carboxylic acid groups favor polar protic solvents (forming strong hydrogen-bonded dimers), while the biphenyl core introduces hydrophobicity.[3] This guide synthesizes field-proven protocols to overcome these solubility gradients and control nucleation.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Crystallization
Formula C₁₅H₁₂O₅Moderate molecular weight (~272.25 g/mol ).[1]
H-Bond Donors 3 (-COOH, -OH)High propensity for solvation; solvent choice is critical.[1]
Solubility (High) DMF, DMSO, DMAc, NMPGood "Good Solvents" for dissolution.[2][3]
Solubility (Mod.) MeOH, EtOH, Acetone (Hot)Potential for evaporation or cooling methods.[2][3]
Solubility (Low) Water, CHCl₃, Toluene, HexaneExcellent "Anti-Solvents" for diffusion/precipitation.[2][3]
pKa ~4.2 (COOH), ~10 (Phenol)pH-sensitive; crystallization can be triggered by acidification.[3]

Part 2: Pre-Crystallization Workflow

Before attempting crystal growth, purity must be absolute.[2][3] Impurities act as heteronuclear seeds, leading to microcrystalline powder rather than single crystals.[2][3]

  • Purity Check : Ensure >98% purity via HPLC.

  • Desalting : If the ligand was synthesized via base hydrolysis (e.g., NaOH/KOH), ensure all inorganic salts are removed.[2][3] Residual salts often crystallize faster than the organic ligand.[3]

  • Solubility Screen : Test 5 mg of H₃L in 1 mL of various solvents.

Diagram 1: Solvent Selection Decision Matrix

This logic tree guides the selection of the optimal crystallization method based on solubility observations.[3]

SolventSelection Start Solubility Test (10 mg/mL) SolubleRT Soluble at Room Temp? Start->SolubleRT Yes Yes SolubleRT->Yes No No SolubleRT->No Evap Method A: Slow Evaporation Yes->Evap Volatile Solvent (MeOH/Acetone) Vapor Method B: Vapor Diffusion Yes->Vapor Non-Volatile (DMF/DMSO) Heat Soluble upon Heating (60°C)? No->Heat YesHeat Yes Heat->YesHeat NoHeat No (Insoluble) Heat->NoHeat Cooling Method C: Slow Cooling YesHeat->Cooling Precipitates on cooling DMSO Try DMSO/DMF NoHeat->DMSO Solvo Method D: Solvothermal DMSO->Vapor Soluble DMSO->Solvo Still Insoluble

Caption: Decision matrix for selecting the crystallization technique based on ligand solubility behavior.

Part 3: Detailed Experimental Protocols

Method A: Vapor Diffusion (The "Gold Standard")

This method is preferred for H₃L because it allows for controlled supersaturation without thermal stress, reducing the risk of decomposition or twinning.[3]

Concept : A "Good Solvent" (GS) containing the ligand is exposed to the vapor of a volatile "Anti-Solvent" (AS).[3] The AS slowly diffuses into the GS, lowering solubility and triggering nucleation.[2][3]

Protocol :

  • Dissolution : Dissolve 20 mg of H₃L in 1–2 mL of DMF or DMSO in a small (4 mL) inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[3]

  • Setup : Place the small vial (uncapped) inside a larger (20 mL) vial.

  • Anti-Solvent Addition : Carefully add 5–8 mL of the Anti-Solvent (Ethanol, Methanol, or Water) into the outer vial.[2][3] Crucial : Do not let the liquids touch or spill into the inner vial.

  • Sealing : Cap the large vial tightly. Seal with Parafilm to prevent evaporation of the AS.

  • Incubation : Store in a vibration-free, dark environment at room temperature (20–25°C).

  • Timeline : Crystals should appear within 3–14 days.

Optimization Table for Vapor Diffusion:

Combination Good Solvent (Inner) Anti-Solvent (Outer) Outcome Expectation
System 1 DMF Ethanol Large blocks, slower growth.[1]
System 2 DMSO Water Faster nucleation, potential for needles.[2][3]

| System 3 | DMAc | Methanol | Intermediate rate, good for diffraction.[2][3] |

Method B: Solvothermal Synthesis (For Recalcitrant Crystals)

If the ligand is highly insoluble or forms microcrystalline powders, solvothermal conditions utilize high pressure and temperature to increase solubility and reversibility of crystal growth.[3]

Protocol :

  • Preparation : Charge a 15 mL Teflon-lined stainless steel autoclave with:

    • 30 mg H₃L[1]

    • 6 mL Solvent Mixture (e.g., DMF:Ethanol:H₂O = 4:3:1 v/v/v)[3][1]

  • Heating Profile :

    • Heat to 85–105°C over 2 hours.[1]

    • Hold at temperature for 48–72 hours.[2][1]

    • Cooling Ramp : Cool at a rate of 2–5°C per hour to room temperature.[1] Slow cooling is the critical step for single crystal size.[3]

  • Harvesting : Filter the resulting crystals and wash with ethanol.

Why this works : The closed system allows solvents to go above their boiling points, dissolving the ligand completely.[2][3] The slow cooling ramp allows the system to stay in the metastable zone (Ostwald-Miers region) longer, favoring the growth of fewer, larger crystals over many small nuclei [1].[2][3]

Method C: Gel Crystallization (For High-Quality X-ray Data)

Gel growth suppresses convection currents and sedimentation, often yielding crystals with superior optical and diffraction quality, free from twinning.[2][3]

Protocol :

  • Gel Prep : Prepare a silica gel by neutralizing sodium metasilicate solution (density 1.05 g/cm³) with 1M Acetic Acid until pH ~6.[3]

  • Incorporation : Before the gel sets, mix in the H₃L dissolved in a minimal amount of DMF.

  • Layering : Allow the gel to set in a test tube (24 hours). Carefully layer a solution of the Anti-Solvent (e.g., Ethanol) on top of the gel.[3]

  • Growth : The anti-solvent diffuses through the gel pores, crystallizing the ligand deep within the gel matrix over 2–4 weeks.[2][3]

Part 4: Troubleshooting & Characterization

Common Issues & Solutions
  • Oiling Out : The ligand separates as a liquid droplet instead of crystals.[3]

    • Cause: Supersaturation is too high or anti-solvent diffusion is too fast.[2][3]

    • Fix: Reduce concentration by 50%. Switch to a less polar anti-solvent (e.g., use 1-Propanol instead of Methanol).[2]

  • Twinning : Crystals look like clusters or crosses.[2][3]

    • Cause: Rapid growth or thermal fluctuation.[2]

    • Fix: Use the Solvothermal method with a slower cooling ramp (1°C/hour).

  • Solvate Formation : The crystal structure collapses upon removal from mother liquor.[3]

    • Cause: Solvent molecules are integral to the lattice (common with DMF).[3]

    • Fix: Keep crystals in mother liquor during mounting. Coat immediately in Paratone oil and freeze under liquid nitrogen stream (100 K) for XRD.

Diagram 2: Experimental Setup for Vapor Diffusion

VaporDiffusion cluster_0 Vapor Diffusion Chamber OuterVial Outer Vial (20 mL) Contains Anti-Solvent (e.g., Ethanol) InnerVial Inner Vial (4 mL) Contains Ligand + DMF OuterVial->InnerVial Vapor Transfer Cap Sealed Cap (Parafilm)

Caption: Schematic of the vapor diffusion setup. Volatile anti-solvent diffuses into the non-volatile ligand solution.[3]

Part 5: References

  • Hulliger, J. (1994).[3] Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162.[2][3][1] Link[3]

  • Spasojević, M., et al. (2015).[2][3] Solvothermal synthesis of coordination polymers: Optimization of crystal growth. Journal of Applied Crystallography, 48(3).[2][3] Link

  • Nangia, A. (2008).[2][3] Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 41(5), 595–604.[2][3] Link[3]

  • Yaghi, O. M., et al. (2003).[2][3] Reticular synthesis and the design of new materials.[3] Nature, 423, 705–714.[2][3] (Foundational reference for dicarboxylate ligand crystallization). Link[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Welcome to the Technical Support Center. Synthesizing 5-(3,5-Dicarboxyphenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling presents unique chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 5-(3,5-Dicarboxyphenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling presents unique chemical challenges. The reaction between 5-bromo-2-methylphenol (or its iodo-analog) and 3,5-dicarboxyphenylboronic acid is frequently complicated by the poor solubility of dicarboxylic acids, competitive protodeboronation, and complex acid-base stoichiometry.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven causality, self-validating protocols, and data-driven troubleshooting to maximize your reaction yield.

Troubleshooting Decision Tree

Before adjusting your protocol, use the decision tree below to diagnose the specific failure mode of your coupling reaction.

Troubleshooting Start Low Yield of 5-(3,5-Dicarboxyphenyl)-2-methylphenol CheckSM Is 5-bromo-2-methylphenol consumed? Start->CheckSM Unreacted No (Unreacted SM) CheckSM->Unreacted No Consumed Yes (Complex Mixture) CheckSM->Consumed Yes Solubility Check Boronic Acid Solubility (Use DMF/H2O + Base) Unreacted->Solubility Protodeboronation Protodeboronation likely. Switch to Pinacol Ester or change catalyst. Unreacted->Protodeboronation Homocoupling Homocoupling? Strictly degas (Freeze-Pump-Thaw) Consumed->Homocoupling Oxidation Phenol Oxidation? Protect OH or exclude O2 Consumed->Oxidation

Fig 1. Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs)

Q1: I used the standard 2.0 equivalents of base (e.g., K₂CO₃), but the reaction barely proceeded. Why? A1: This is a classic stoichiometry failure. 3,5-dicarboxyphenylboronic acid contains two highly acidic carboxylic protons, and 5-bromo-2-methylphenol contains one acidic phenolic proton. These functional groups will instantly consume 3.0 equivalents of your base. You must use at least 4.0 to 5.0 equivalents of base to ensure enough hydroxide/carbonate remains to form the active boronate complex required for transmetalation[1].

Q2: The 3,5-dicarboxyphenylboronic acid is not dissolving in my Toluene/Ethanol mixture. How do I fix this? A2: Dicarboxylic acids exhibit exceptionally poor solubility in standard non-polar organic solvents. You must switch to a polar aprotic/aqueous mixture, such as DMF/H₂O (1:1 v/v) [1]. Causality: In this mixture, the addition of an inorganic base deprotonates the carboxylic acids, forming highly soluble sodium or potassium salts in the aqueous phase. This biphasic solubilization ensures the boron species is fully available to the palladium catalyst.

Q3: I switched to a highly active Buchwald ligand (e.g., XPhos) to force the reaction, but the yield got worse. Why? A3: While bulky, electron-rich phosphine ligands are standard for difficult couplings, recent mechanistic studies demonstrate that palladium(II) complexes bound to bulky phosphine ligands paradoxically accelerate protodeboronation (the destructive cleavage of the C-B bond by water)[2]. For 3,5-dicarboxyphenylboronic acid, use standard, less sterically hindered catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ to balance transmetalation rates without accelerating boron degradation[2].

Q4: My reaction shows unreacted 5-bromo-2-methylphenol and low product yield. How can I confirm if protodeboronation is the culprit? A4: Boronic acids with electron-withdrawing groups (like the two carboxylic acids) are highly susceptible to protodeboronation[3]. Self-Validation: Check your LC-MS or TLC for the presence of isophthalic acid (m/z 165 [M-H]⁻). If isophthalic acid is abundant, your boronic acid is degrading before coupling. To resolve this, convert the boronic acid to its corresponding pinacol ester, which significantly increases stability against protodeboronation.

Q5: I am observing a large amount of a biaryl byproduct that lacks the phenol ring. What is this? A5: This is the homocoupling product of the boronic acid (3,3',5,5'-biphenyltetracarboxylic acid). Homocoupling is driven by the presence of oxygen, which oxidizes the Pd catalyst and promotes the coupling of two boronic acid molecules[3]. Standard nitrogen bubbling is insufficient; you must use the freeze-pump-thaw method to rigorously deoxygenate the solvent[1].

Mechanistic Pathway & Competing Side Reactions

Understanding the catalytic cycle is critical for optimization. The diagram below illustrates how ligand choice and water content force a competition between productive transmetalation and destructive protodeboronation.

Mechanism Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + Aryl Halide PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Boronic Acid PdII_Trans->Pd0 Catalyst Regeneration Product 5-(3,5-Dicarboxyphenyl) -2-methylphenol PdII_Trans->Product Reductive Elimination BoronicAcid 3,5-Dicarboxyphenyl boronic acid BoronicAcid->PdII_Trans Transmetalation Proto Protodeboronation (Isophthalic acid) BoronicAcid->Proto H2O, Base, Bulky Ligands

Fig 2. Catalytic cycle competing with ligand-promoted protodeboronation.

Data Presentation: Catalyst and Reagent Optimization

The following table summarizes expected yields based on varying catalytic systems and reaction conditions, demonstrating the critical need for proper solvent and ligand selection.

Table 1: Effect of Catalyst and Conditions on Yield of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Catalyst SystemBoron SourceSolvent / BaseDegassing MethodYield (%)Primary Issue Observed
Pd₂(dba)₃ / XPhosBoronic AcidToluene/H₂O / K₂CO₃ (2 eq)N₂ Sparge< 15%Severe protodeboronation[2], Stoichiometry failure
Pd(PPh₃)₄Boronic AcidToluene/EtOH / Na₂CO₃ (4 eq)N₂ Sparge35%Poor solubility, homocoupling[3]
Pd(PPh₃)₄Boronic AcidDMF/H₂O (1:1) / NaOH (4 eq)Freeze-Pump-Thaw78%Optimal solubility & stability[1]
Pd(dppf)Cl₂Pinacol EsterDMF/H₂O (1:1) / Na₂CO₃ (4 eq)Freeze-Pump-Thaw88%Highest stability against degradation

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol utilizes a highly polar solvent system to ensure complete solubilization of the dicarboxylic acid while preventing phenol oxidation[1].

Materials Required:

  • 5-bromo-2-methylphenol (1.0 equiv, 1.0 mmol)

  • 3,5-Dicarboxyphenylboronic acid (1.2 equiv, 1.2 mmol) (Note: Slight excess compensates for minor protodeboronation).

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (4.0 equiv, 4.0 mmol)

  • Solvent: DMF / Deionized Water (1:1 v/v, 10 mL total)

Step-by-Step Workflow:

  • Preparation & Solubilization: In a Schlenk flask, combine 5-bromo-2-methylphenol, 3,5-dicarboxyphenylboronic acid, and Na₂CO₃. Add the DMF/H₂O (1:1) mixture.

    • Causality: The base immediately deprotonates the carboxylic acids and the phenol. You will observe the suspension shift to a clear solution, ensuring the boron species is fully available for transmetalation.

  • Rigorous Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: DMF holds a significant amount of dissolved oxygen. Removing it prevents both the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phenol ring.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add the Pd(PPh₃)₄ catalyst against a positive flow of Argon to prevent oxygen ingress.

  • Reaction Execution: Seal the flask and heat to 95–100 °C for 24 hours with vigorous stirring[1].

    • Self-Validation: Monitor reaction progress via LC-MS. Because the product exists as a tri-anion under these basic conditions, an aliquot must be acidified with dilute HCl before extracting into EtOAc for accurate TLC/LC-MS analysis.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Slowly acidify the filtrate with 2M HCl until the pH reaches ~2.

    • Causality: Acidification reprotonates the dicarboxylate and phenolate salts. Because the neutral target molecule, 5-(3,5-Dicarboxyphenyl)-2-methylphenol, is highly insoluble in acidic water, it will precipitate out of the aqueous DMF solution.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove DMF and inorganic salts, and recrystallize from THF/Water to achieve >99% purity.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: PubMed Central (NIH)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Reaction Chemistry & Engineering (RSC Publishing)

Sources

Optimization

Technical Support Center: Synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Executive Summary & Synthetic Strategy The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (often designated as a ligand for Metal-Organic Frameworks, e.g., H₃L) typically relies on a Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol (often designated as a ligand for Metal-Organic Frameworks, e.g., H₃L) typically relies on a Suzuki-Miyaura cross-coupling reaction. The core challenge lies in coupling an electron-rich phenol derivative with an electron-deficient isophthalic acid derivative.

To maximize yield and minimize side products, the recommended route utilizes protected intermediates . Direct coupling of free carboxylic acids often leads to catalyst poisoning and rapid protodeboronation.

Recommended Synthetic Pathway
  • Coupling: 5-Bromo-2-methylphenol (or its benzyl ether) + (3,5-bis(methoxycarbonyl)phenyl)boronic acid.

  • Hydrolysis: Saponification of the ester groups (and deprotection of the phenol if necessary).

SynthesisWorkflow SM1 5-Bromo-2-methylphenol (Halide) Inter Intermediate: Diester Species SM1->Inter Suzuki Coupling SM2 3,5-Bis(methoxycarbonyl) phenylboronic acid (Boron Species) SM2->Inter Cat Pd Catalyst (Pd(dppf)Cl2 / K3PO4) Cat->Inter Hydro Hydrolysis (NaOH / MeOH / H2O) Inter->Hydro Prod Target Product: 5-(3,5-Dicarboxyphenyl) -2-methylphenol Hydro->Prod

Figure 1: Optimized synthetic workflow utilizing ester-protected boronic acids to prevent catalyst inhibition.

Common Side Products & Troubleshooting (Q&A)

This section addresses the specific impurities generated during this synthesis. Identification relies on understanding the mechanistic failures of the Suzuki cycle.

Issue 1: "I see a large impurity peak at the solvent front (low polarity). What is it?"

Diagnosis: Protodeboronation (Formation of Dimethyl Isophthalate) This is the most common failure mode when using electron-deficient boronic acids (like 3,5-dicarboxy derivatives). The C-B bond is weakened by the electron-withdrawing ester groups, making it susceptible to hydrolysis by the base before transmetallation occurs.

  • Side Product: Dimethyl isophthalate (if using esters) or Isophthalic acid.

  • Mechanism: Base-catalyzed hydrolytic cleavage of the C-B bond.[1]

Troubleshooting Protocol:

  • Check Water Content: Ensure solvents (Dioxane/DMF) are anhydrous.[2] While Suzuki requires some water for the base to dissolve, excess water accelerates protodeboronation.

  • Switch Bases: Move from strong bases (Na₂CO₃, NaOH) to mild, anhydrous bases like K₃PO₄ or KF .

  • Pre-catalyst Activation: Do not heat the boronic acid with the base before adding the catalyst. Add the catalyst and halide before heating.

Issue 2: "My product is contaminated with a highly insoluble white solid."

Diagnosis: Homocoupling of the Boronic Acid In the presence of oxygen, the palladium catalyst can facilitate the oxidative coupling of two boronic acid molecules.[1]

  • Side Product: Tetramethyl 3,3',5,5'-biphenyltetracarboxylate.

  • Mechanism: 2 × Ar-B(OH)₂ + [O] → Ar-Ar.

Troubleshooting Protocol:

  • Degassing is Critical: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for at least 20 minutes.

  • Catalyst Loading: High catalyst loading (>5 mol%) can paradoxically increase homocoupling if the halide oxidative addition is slow. Reduce Pd loading to 1-2 mol%.

Issue 3: "The reaction turned black immediately, and conversion stalled."

Diagnosis: Pd Black Precipitation (Catalyst Decomposition) Free phenols (like 5-bromo-2-methylphenol) can coordinate to Palladium, displacing ligands and causing the metal to aggregate into inactive "Pd Black."

  • Side Product: Unreacted starting materials and Pd metal.

Troubleshooting Protocol:

  • Protect the Phenol: If yields are consistently low (<40%), protect the phenol as a Benzyl ether or Methoxymethyl (MOM) ether prior to coupling.

  • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) which bind tightly to Pd and prevent deactivation by the phenol oxygen.[2]

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your synthetic failure.

TroubleshootingTree Start Problem Detected Yield Low Yield? Start->Yield SideProd Impurity Identified? Start->SideProd Black Rxn turned black? Yield->Black Low Polarity? Low Polarity? SideProd->Low Polarity? TLC/LCMS Yes Yes Black->Yes Catalyst Death No No Black->No Check SM Protect Phenol / \nUse SPhos Protect Phenol / Use SPhos Yes->Protect Phenol / \nUse SPhos SM Recovered? SM Recovered? No->SM Recovered? Reactivity Increase Temp / \nChange Halide (Br->I) Increase Temp / Change Halide (Br->I) SM Recovered?->Increase Temp / \nChange Halide (Br->I) Protodeboronation\n(Isophthalate) Protodeboronation (Isophthalate) Low Polarity?->Protodeboronation\n(Isophthalate) Yes High MW Dimer? High MW Dimer? Low Polarity?->High MW Dimer? No Use Anhydrous Conditions / \nMilder Base Use Anhydrous Conditions / Milder Base Protodeboronation\n(Isophthalate)->Use Anhydrous Conditions / \nMilder Base Homocoupling Homocoupling High MW Dimer?->Homocoupling Yes Degas Solvents / \nExclude O2 Degas Solvents / Exclude O2 Homocoupling->Degas Solvents / \nExclude O2

Figure 2: Decision tree for diagnosing reaction failures based on visual and analytical cues.

Comparative Data: Reagent Selection

The choice of base and solvent profoundly impacts the ratio of Product to Side Products.

ParameterStandard ConditionOptimized Condition (Recommended)Impact on Side Products
Solvent DMF / Water (1:1)1,4-Dioxane / Water (4:1) Lower water content reduces protodeboronation of the isophthalate ring.
Base Na₂CO₃K₃PO₄ (Potassium Phosphate) Milder buffering range prevents hydrolysis of the boronic acid C-B bond [1].
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[2] · DCM Bidentate ligands (dppf) are more resistant to deactivation by the phenol group.
Temp 100°C85°C Lower temperature favors coupling over protodeboronation.

Detailed Experimental Protocol

Objective: Synthesis of 5-(3,5-bis(methoxycarbonyl)phenyl)-2-methylphenol (Intermediate).

Reagents:

  • 5-Bromo-2-methylphenol (1.0 eq)

  • 3,5-Bis(methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[2] · DCM (0.03 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Charging: Add the aryl bromide, boronic acid, and K₃PO₄.

  • Degassing: Add the solvent mixture. Degas by bubbling Argon directly into the liquid for 20 minutes (Critical Step to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.

  • Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Checkpoint: If the reaction turns black within 1 hour, oxygen was present. Abort and restart with better degassing.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with 1M HCl (to neutralize phenolate), then Brine.

  • Purification: The intermediate diester is lipophilic. Purify via Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Hydrolysis Step (Final Product Generation):

  • Dissolve the purified diester in MeOH/THF (1:1).

  • Add 2M NaOH (5 eq). Stir at 50°C for 4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 2. The target tricarboxylic/phenol species will precipitate.

  • Collection: Filter the white solid, wash with cold water, and dry under vacuum.

References

  • Kinetic Studies on Protodeboronation

    • Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13(9), 2555-2560. Link

  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Guide

    • BenchChem Support.[1][2][4] (2025).[1][4][5][6][7] Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Link

  • MOF Ligand Synthesis Protocols

    • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Link

Sources

Troubleshooting

5-(3,5-Dicarboxyphenyl)-2-methylphenol stability issues and degradation

Technical Support Center: 5-(3,5-Dicarboxyphenyl)-2-methylphenol A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information on the stability of 5-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(3,5-Dicarboxyphenyl)-2-methylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the stability of 5-(3,5-dicarboxyphenyl)-2-methylphenol, a molecule of interest in pharmaceutical and materials science. Understanding its degradation pathways and stability profile is critical for successful experimental design, formulation development, and ensuring the integrity of research data. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs) & Troubleshooting

My sample of 5-(3,5-dicarboxyphenyl)-2-methylphenol shows a color change over time, from white to a yellowish or brownish hue. What is causing this?

This discoloration is a common indicator of degradation, primarily due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type structures.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled, cool temperature. Refrigerated or freezer conditions (2-8°C or -20°C) are often recommended for compounds with known stability issues.[1]

  • Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions. Peroxides in older solvents can accelerate oxidative degradation.

  • Inert Atmosphere During Experiments: When working with solutions, consider blanketing the reaction vessel with an inert gas to minimize contact with oxygen.

I'm observing a loss of potency or unexpected peaks in my HPLC analysis of a sample containing 5-(3,5-dicarboxyphenyl)-2-methylphenol. What are the likely degradation pathways?

Beyond oxidation, several other degradation pathways can affect the stability of this molecule:

  • Hydrolysis: The carboxylic acid groups can potentially undergo esterification if alcohols are present as solvents or impurities, especially under acidic conditions. While less common for the carboxylic acids themselves, any ester derivatives would be susceptible to hydrolysis.

  • Decarboxylation: At elevated temperatures, the carboxylic acid groups may be lost as carbon dioxide. This is a form of thermal degradation.[2]

  • Photodegradation: Exposure to UV or fluorescent light can provide the energy to initiate degradation reactions. It's crucial to protect samples from light during storage and handling.[3]

Troubleshooting and Identification:

  • Forced Degradation Studies: To identify the potential degradation products, it is recommended to perform forced degradation (stress testing) studies.[2][4] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting impurities.

  • Analytical Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products. This is a requirement by regulatory agencies like the ICH.[1]

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][4]

Experimental Workflow for Forced Degradation

Below is a diagram outlining a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify impurities at relevant levels.[3]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Prepare a solution of the compound in 0.1M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.[2]Primarily targets ester linkages if present, but can also catalyze other reactions.
Base Hydrolysis Prepare a solution in 0.1M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a set duration. Neutralize with an equivalent amount of acid before analysis.[3]Can promote hydrolysis of esters and may also affect other functional groups.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over time (e.g., 1, 6, 24 hours).[1][4]Oxidation of the phenolic hydroxyl group to form quinones or other oxidized species.[2]
Thermal Degradation Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.[1]Can lead to decarboxylation of the carboxylic acid groups.[2]
Photolytic Degradation Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.[3]Can induce various degradation pathways, including oxidation and cleavage of bonds.

Analytical Methods for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of 5-(3,5-dicarboxyphenyl)-2-methylphenol and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability studies.[5]

  • Column: A reversed-phase C18 column is generally a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol is typically employed to achieve good separation of the parent compound and its more polar or less polar degradation products.

  • Detection:

    • UV-Visible Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of degradation products.[5]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the molecular weights of the degradation products, which is crucial for elucidating their structures.[5]

Spectroscopic Methods
  • UV-Visible Spectroscopy: Can provide initial insights into degradation by observing changes in the absorption spectrum.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated degradation products.[5]

Proposed Degradation Pathways

Based on the chemical structure of 5-(3,5-dicarboxyphenyl)-2-methylphenol, the following degradation pathways are plausible under stress conditions.

G cluster_oxidation Oxidation (H₂O₂) cluster_thermal Thermal Degradation (Heat) cluster_photolytic Photolytic Degradation (Light) A 5-(3,5-Dicarboxyphenyl)-2-methylphenol B Quinone-like species A->B Oxidation of Phenol C Decarboxylated Product(s) A->C Loss of CO₂ D Various Photoproducts A->D UV/Vis Excitation

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic, kinetic, and engineering challenges associated with scaling up the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic, kinetic, and engineering challenges associated with scaling up the synthesis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol .

This complex biphenyl molecule—comprising a cresol moiety and an isophthalic acid moiety—is typically synthesized via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylphenol and (3,5-dicarboxyphenyl)boronic acid . The high polarity, multiple acidic protons, and potent metal-chelating properties of the product demand rigorous control over reaction stoichiometry, catalyst selection, and downstream processing.

Part 1: Process Chemistry FAQs (The "Why")

Q1: Why does the coupling reaction stall at 40–50% conversion despite using 2.0 equivalents of potassium carbonate? A1: The stall is a direct result of base starvation. In a Suzuki-Miyaura coupling, the base is not merely an acid scavenger; it is mechanistically required to form the reactive boronate complex necessary for transmetalation[1]. Your starting materials possess multiple acidic protons: two carboxylic acids on the boronic acid (pKa ~3.5 and 4.5) and one phenolic proton on the aryl bromide (pKa ~10). Causality: Using 2.0 equivalents of base only deprotonates the carboxylic acids. The catalytic cycle is starved of the alkaline environment needed to activate the boronic acid. Self-Validating Standard: Always use a minimum of 4.5 to 5.0 equivalents of a robust base (e.g., K₂CO₃ or NaOH) to ensure complete deprotonation and sustained catalytic turnover.

Q2: Why are we observing significant amounts of isophthalic acid as a byproduct? A2: You are observing protodeboronation , a hydrolytic side reaction where the C-B bond is cleaved, replacing the boronic acid group with a proton. Causality: Protodeboronation is highly temperature-dependent and competes directly with the transmetalation step of the catalytic cycle. If the oxidative addition of the palladium catalyst to the aryl halide is slow, the boronic acid sits in the hot, basic aqueous solution and degrades. Solution: Switch to a more electron-rich, sterically accommodating catalyst like Pd(dppf)Cl₂ to accelerate the main catalytic cycle, and implement a slow-addition protocol for the boronic acid to keep its steady-state concentration low.

Part 2: Troubleshooting Guide (The "How-To")

Issue 1: High Palladium Contamination in the Final API (>150 ppm)

Root Cause: The target molecule, 5-(3,5-Dicarboxyphenyl)-2-methylphenol, acts as a potent bidentate chelator. The adjacent carboxylic acids and the phenolic hydroxyl group coordinate residual Pd(II) species, rendering standard aqueous extractions entirely ineffective. Resolution: Implement a targeted chemical reduction and scavenging step prior to crystallization. Treating the crude reaction mixture with aqueous Sodium Bisulfite (NaHSO₃) reduces soluble Pd(II) to Pd(0) and forms highly water-soluble palladium-bisulfite complexes that partition away from the organic product[2]. Alternatively, Silica-supported Trimercaptotriazine (Silica-TMT) can be used to irreversibly bind the metal[3].

Table 1: Quantitative Comparison of Palladium Scavenging Strategies

Scavenging MethodEquivalents / LoadingTemp (°C)Time (h)Residual Pd (ppm)Yield Recovery (%)
Aqueous Wash (Control)N/A251.0>2,50095
EDTA (0.1 M aq)3.0 eq252.085090
NaHSO₃ (20% aq) 5.0 eq 60 4.0 120 92
Silica-TMT Resin 20 wt% 40 12.0 <10 88
Issue 2: Product Oiling Out During Isolation

Root Cause: The biphenyl product precipitates as a mixed potassium salt/free-acid amorphous mass (an "oil") if the pH is lowered too rapidly at ambient temperature. Resolution: Perform a pH-controlled, temperature-ramped crystallization. By acidifying the aqueous layer slowly at an elevated temperature (60°C), you maintain the system in the metastable zone, allowing ordered crystal lattices to form rather than amorphous aggregates.

Part 3: Standardized Scale-Up Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the defined In-Process Control (IPC) metric is met.

Step-by-Step Methodology: 100-Gram Scale Synthesis

  • Reagent Charging: To a 2 L jacketed reactor, charge 5-bromo-2-methylphenol (100 g, 0.535 mol), (3,5-dicarboxyphenyl)boronic acid (123.5 g, 0.588 mol, 1.1 eq), and K₂CO₃ (332 g, 2.40 mol, 4.5 eq).

  • Solvent & Degassing: Add Water (700 mL) and Ethanol (200 mL). Sparge the biphasic mixture with subsurface Nitrogen for 45 minutes.

    • Validation Check: Dissolved oxygen (DO) probe must read <2 ppm to prevent oxidative homocoupling of the boronic acid.

  • Catalysis: Charge Pd(dppf)Cl₂ (1.95 g, 0.5 mol%). Heat the reactor to 75°C. Stir vigorously (400 rpm) for 5 hours.

    • Validation Check: Pull an aliquot for HPLC analysis. Proceed only when 5-bromo-2-methylphenol is <1.0 Area%.

  • Palladium Scavenging: Cool the reactor to 50°C. Add 20% w/w aqueous NaHSO₃ (250 mL) and Toluene (400 mL). Stir at 50°C for 3 hours[2].

    • Causality: Toluene extracts non-polar organic impurities (like homocoupled byproducts), while the bisulfite sequesters the palladium in the aqueous phase.

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Discard the upper organic (toluene) layer. Filter the lower aqueous layer through a 1-micron polish filter to remove any precipitated Pd black.

  • pH-Controlled Crystallization: Transfer the filtered aqueous layer to a clean reactor. Heat to 60°C. Using a dosing pump, add 6M HCl at a rate of 2.0 mL/min until the pH reaches exactly 2.5.

    • Validation Check: The solution must transition from a clear dark solution to a thick, white/off-white slurry without forming sticky agglomerates on the reactor walls.

  • Isolation: Cool the slurry to 5°C at a controlled rate of 0.5°C/min. Filter the product via a Nutsche filter, wash the cake with cold water (2 x 150 mL), and dry in a vacuum oven at 50°C to a constant weight.

Part 4: Process Visualizations

Workflow A 1. Reagent Charging 5-Bromo-2-methylphenol + (3,5-Dicarboxyphenyl)boronic acid B 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, EtOH/H2O, 75°C A->B C 3. Palladium Scavenging NaHSO3 (aq) + Toluene Wash B->C D 4. Phase Separation Retain Aqueous Layer C->D E 5. pH-Controlled Crystallization Add 6M HCl to pH 2.5 at 60°C D->E F 6. API Isolation 5-(3,5-Dicarboxyphenyl)-2-methylphenol E->F

Figure 1: End-to-end scalable workflow for the synthesis and isolation of 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

Mechanism Boronic (3,5-Dicarboxyphenyl) boronic acid Trans Transmetalation (Requires Base) Boronic->Trans Base, Fast Proto Isophthalic Acid (Protodeboronation) Boronic->Proto H2O, High Temp, Slow Transmetalation Pd Pd(II)-Aryl Complex (from 5-Bromo-2-methylphenol) Pd->Trans Product Target Biphenyl (Cross-Coupling) Trans->Product Reductive Elimination

Figure 2: Competing pathways: Productive transmetalation vs. hydrolytic protodeboronation.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development (2008). Vertex Pharmaceuticals.[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (2023).[Link]

  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry Books.[Link]

Sources

Troubleshooting

Challenges in the characterization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Technical Support Center: Advanced Characterization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Characterization of 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-(3,5-Dicarboxyphenyl)-2-methylphenol (C₁₅H₁₂O₅). This molecule—featuring a rigid biphenyl core, a sterically demanding 2-methylphenol ring, and an isophthalic acid moiety—is a highly effective multifunctional ligand for Metal-Organic Frameworks (MOFs). However, its multiple hydrogen-bonding sites and rigid architecture present unique challenges during solution-state and gas-phase characterization.

Below is a field-proven troubleshooting guide detailing the causality of these challenges and the self-validating protocols required to overcome them.

Section 1: Overcoming Aggregation in Solution-State NMR

Q: Why does my sample show severely broadened or missing aromatic signals in ¹H NMR, even when fully dissolved in DMSO-d₆?

Causality: The presence of one phenolic hydroxyl (-OH) and two carboxylic acid (-COOH) groups makes this ligand a potent hydrogen-bond donor and acceptor. In solution, these groups form extensive, dynamic intermolecular hydrogen-bonding networks, leading to the formation of supramolecular oligomers. Because the exchange rate of these protons is intermediate on the NMR timescale, it causes severe line broadening that can obscure the underlying aromatic protons of the biphenyl core[1].

Self-Validating Protocol: Disruption of H-Bonding Networks To validate whether signal broadening is due to aggregation rather than paramagnetic impurities or poor shimming, you must actively disrupt the supramolecular network.

  • Initial Preparation: Dissolve 10 mg of the ligand in 0.6 mL of DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum.

  • Titration: If the signals between 6.5–8.5 ppm are broad, remove the NMR tube and add exactly 1–2 drops of Trifluoroacetic Acid-d₁ (TFA-d₁).

  • Validation: Re-acquire the spectrum. The TFA-d₁ will rapidly protonate the hydrogen-bond acceptors and undergo fast exchange with the -COOH and -OH protons. If aggregation was the cause, the exchangeable protons will collapse into a single sharp peak downfield, and the aromatic signals will immediately sharpen into distinct multiplets.

NMR_Optimization A 1. Dissolve 10 mg ligand in 0.6 mL DMSO-d₆ B 2. Acquire initial ¹H NMR A->B C Are aromatic signals broad or obscured? B->C D 3. Add 1-2 drops TFA-d₁ to disrupt H-bonding C->D Yes (Aggregation) E 3. Proceed with 2D NMR (COSY, HSQC) C->E No (Monomeric) F 4. Re-acquire ¹H NMR (Signals should sharpen) D->F

Workflow for resolving NMR signal broadening due to ligand aggregation.

Quantitative Data: Expected Monomeric NMR Shifts Once the sample is monomeric, the biphenyl system will display a highly specific splitting pattern.

NucleusAssignmentExpected Shift (ppm)Multiplicity (J-coupling)Integration
¹H-CH₃ (Ring A, C2)~2.2Singlet (s)3H
¹HAr-H (Ring A, C6)~6.9Doublet (d, J ≈ 2 Hz)1H
¹HAr-H (Ring A, C4)~7.4Doublet of doublets (dd, J ≈ 8, 2 Hz)1H
¹HAr-H (Ring A, C3)~7.5Doublet (d, J ≈ 8 Hz)1H
¹HAr-H (Ring B, C4')~8.3Triplet (t, J ≈ 1.5 Hz)1H
¹HAr-H (Ring B, C2', C6')~8.4Doublet (d, J ≈ 1.5 Hz)2H
¹H-OH / -COOH10.0 – 13.0Broad singlet (br s)3H (Exchanges)

Section 2: Controlling In-Source Fragmentation in ESI-MS

Q: During LC-MS (ESI negative mode) analysis, I observe a base peak at m/z 227 instead of the expected [M-H]⁻ at m/z 271. Is my synthesized ligand degraded?

Causality: It is highly unlikely your sample is degraded. Aromatic carboxylic acids are notoriously susceptible to in-source decarboxylation during Electrospray Ionization (ESI). The excess internal energy imparted by the capillary voltage and the high temperature of the desolvation gas drives a charge-remote fragmentation pathway. The loss of a neutral CO₂ molecule (44 Da) from the [M-H]⁻ parent ion (m/z 271.06) generates a highly stable fragment at m/z 227.07[2].

Self-Validating Protocol: Differentiating Fragmentation from Impurities To prove that m/z 227 is an artifact of the ionization process and not a synthetic impurity (such as a mono-carboxylic acid precursor), you must create an energy-titration validation loop:

  • Infusion: Set up a direct infusion of your sample (1 µg/mL in Methanol/Water) into the ESI source in negative mode.

  • Baseline Acquisition: Record the ratio of m/z 271 to m/z 227 at your standard operating parameters (e.g., Capillary Voltage 3.0 kV, Desolvation Temp 350°C).

  • Energy Titration: Systematically lower the capillary voltage in 0.5 kV decrements down to 1.5 kV, and reduce the desolvation temperature to 200°C.

  • Validation: If the relative abundance of the m/z 271 peak increases while the m/z 227 peak decreases, you have successfully proven that m/z 227 is an in-source fragment. If the ratio remains static, m/z 227 is a physical impurity in your sample.

MS_Fragmentation M Parent Ion[M-H]⁻ m/z 271.06 (Intact Ligand) F1 Fragment[M-H-CO₂]⁻ m/z 227.07 (Decarboxylation) M->F1 -44 Da (CO₂) In-source or CID F2 Fragment [M-H-2CO₂]⁻ m/z 183.08 (Double Decarboxylation) F1->F2 -44 Da (CO₂) CID only

ESI negative mode fragmentation pathway of the dicarboxyphenyl moiety.

Quantitative Data: Diagnostic ESI-MS Fragments

Ion Speciesm/z (Negative Mode)Origin / Causality
[M-H]⁻271.06Intact deprotonated molecule
[M-H-CO₂]⁻227.07In-source or CID decarboxylation (loss of 44 Da)
[M-H-H₂O-CO₂]⁻209.06CID loss of water and CO₂ (loss of 62 Da)
[M-H-2CO₂]⁻183.08Double decarboxylation (loss of 88 Da)

Section 3: Validating MOF Integration via Solid-State Characterization

Q: How can I definitively prove that the ligand is fully deprotonated and structurally coordinated to the metal nodes in my final MOF?

Causality: Once 5-(3,5-Dicarboxyphenyl)-2-methylphenol is incorporated into a MOF framework, it becomes completely insoluble, rendering solution-state NMR useless. Furthermore, distinguishing between a ligand that is physically trapped in the pores versus one that is chemically coordinated requires probing the local electronic environment of the carboxylate carbons. Coordination to a metal node (e.g., Zr⁴⁺) withdraws electron density, altering the magnetic shielding of the carbon nuclei[3].

Self-Validating Protocol: Solid-State NMR (SSNMR) and FT-IR Correlation

  • FT-IR Screening: Acquire an ATR-FTIR spectrum of the free ligand and the washed MOF powder. The free ligand will exhibit a sharp, strong C=O stretch at ~1680–1710 cm⁻¹. Upon successful coordination, this peak must vanish, replaced by asymmetric (ν_asym ~1550–1600 cm⁻¹) and symmetric (ν_sym ~1350–1400 cm⁻¹) carboxylate stretches.

  • SSNMR Confirmation: Pack the MOF powder into a zirconia rotor and acquire a ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) SSNMR spectrum.

  • Validation: Analyze the carbonyl region. The uncoordinated carboxylic acid carbon resonates at ~167 ppm. A successful, uniform coordination to the metal node will shift this resonance downfield to a single, sharp peak at ~172–175 ppm. If you see a split peak (e.g., 167 ppm and 174 ppm), your MOF contains unreacted, protonated defect sites.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." ACS Publications. 1

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Publishing. 2

  • Reimer, J. A., et al. "Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR." ACS Publications.3

Sources

Optimization

Avoiding polymorphism in 5-(3,5-Dicarboxyphenyl)-2-methylphenol crystallization

Ticket #8492: Polymorphism Control in 5-(3,5-Dicarboxyphenyl)-2-methylphenol Status: Open | Priority: High | Assigned To: Senior Application Scientist[1] Executive Summary You are encountering polymorphic inconsistency i...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Polymorphism Control in 5-(3,5-Dicarboxyphenyl)-2-methylphenol

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary

You are encountering polymorphic inconsistency in 5-(3,5-Dicarboxyphenyl)-2-methylphenol (referred to hereafter as DCPMP ). This molecule presents a "perfect storm" for polymorphism due to three competing structural factors:

  • Rotational Freedom: The single bond connecting the phenol ring to the dicarboxyphenyl ring allows for conformational isomerism (atropisomerism-like behavior), particularly influenced by the steric bulk of the ortho-methyl group.[1]

  • Hydrogen Bonding Motifs: The competition between carboxylic acid dimerization (intermolecular) and phenol-carboxylate interactions (intra- or intermolecular).[1]

  • Solvation Susceptibility: The dicarboxylic acid moiety is highly prone to trapping polar solvents (DMF, DMSO, Alcohols) into the lattice, creating pseudo-polymorphs (solvates).[1]

This guide provides a troubleshooting workflow to isolate the thermodynamically stable, non-solvated form.

Part 1: Diagnostic & Troubleshooting (The "Why")

Before altering your crystallization protocol, you must diagnose the nature of the solid-state inhomogeneity.

Q1: My melting point varies by >5°C between batches. Is this polymorphism?

Likely, but rule out solvates first. DCPMP is often synthesized in polar aprotic solvents (DMF, NMP) or recrystallized from alcohols.[1]

  • The Mechanism: Carboxylic acids form strong hydrogen bonds with solvents like DMF.[1] If your "crystals" desolvate during melting, the observed melting point is actually a decomposition/desolvation endotherm.[1]

  • The Test: Run TGA (Thermogravimetric Analysis).

    • Weight loss < 150°C: You have a solvate (pseudo-polymorph).[1]

    • No weight loss:[1] You have a true packing polymorph.

Q2: The product "oils out" instead of crystallizing. Why?

Cause: You are operating in the "Metastable Zone Width" (MSZW) gap where liquid-liquid phase separation (LLPS) occurs before nucleation.[1]

  • The Physics: This molecule has a rigid hydrophobic backbone (biphenyl core) and hydrophilic ends (COOH/OH).[1] In mixed solvents (e.g., Water/Methanol), the hydrophobic core aggregates faster than the H-bonds can organize into a lattice.[1]

  • The Fix: Increase the temperature of the anti-solvent addition or switch to a "Slurry Ripening" protocol (see Protocol A).

Part 2: Experimental Protocols
Protocol A: Thermodynamic Slurry Conversion (Recommended for Phase Purity)

Use this protocol if you have mixed phases or amorphous material and need the single, most stable polymorph.[1]

Concept: This method utilizes Ostwald Ripening, where metastable crystals/amorphous solids dissolve and reprecipitate as the stable form, mediated by solubility differences.[1]

Materials:

  • Crude DCPMP[1]

  • Solvent System: Toluene : Ethanol (90:10 v/v)[1]

    • Why? Toluene suppresses solubility (forcing precipitation), while Ethanol allows just enough proton exchange to facilitate molecular rearrangement without forming stable solvates.[1]

Step-by-Step:

  • Suspension: Suspend 5.0 g of DCPMP in 50 mL of the solvent mixture at 25°C. It should not fully dissolve.

  • Thermal Cycling:

    • Heat to 60°C for 2 hours (increases solubility of metastable forms).[1]

    • Cool to 20°C over 4 hours.

  • Agitation: Stir vigorously (approx. 400 rpm) for 24–48 hours. The mechanical energy aids in breaking down metastable agglomerates.[1]

  • Monitoring: Take an aliquot every 12 hours. Filter, dry, and check PXRD (Powder X-Ray Diffraction).[1] Look for the disappearance of amorphous "halos" or shifting peaks.

  • Isolation: Filter at 20°C. Wash with pure Toluene. Dry under vacuum at 80°C to remove surface solvent.[1]

Protocol B: Seeding-Controlled Cooling (For Scale-Up)

Use this protocol if you need large, filterable crystals and have a small amount of pure "Target Form" to use as seeds.[1]

Step-by-Step:

  • Dissolution: Dissolve DCPMP in Acetone (or THF) at 50°C near saturation (

    
    ).
    
  • Filtration: Polish filter (0.2 µm PTFE) into a clean vessel to remove dust (heterogeneous nuclei) that causes random polymorphism.[1]

  • Equilibration: Cool to slightly below saturation (supersaturation ratio

    
    ).
    
  • Seeding: Add 1% (w/w) of pure, milled seeds of the desired polymorph.

    • Critical: Add seeds as a slurry in the anti-solvent (e.g., Heptane) to prevent them from dissolving instantly.[1]

  • Ripening: Hold temperature constant for 1 hour to allow seeds to heal.

  • Anti-solvent Addition: Slowly dose n-Heptane over 6 hours.

    • Ratio: Final solvent ratio should be 1:3 (Acetone:Heptane).[1]

  • Cooling: Linearly cool to 0°C over 4 hours.

Part 3: Decision Logic & Visualization
Workflow 1: Troubleshooting Phase Inconsistency

This diagram guides you through the analytical decision-making process to identify if you are dealing with solvation or true polymorphism.

Troubleshooting Start Issue: Inconsistent Solid Form TGA Step 1: Run TGA (Thermogravimetric Analysis) Start->TGA WeightLoss Weight Loss > 2%? TGA->WeightLoss Solvate Diagnosis: Solvate/Pseudo-polymorph (Solvent trapped in lattice) WeightLoss->Solvate Yes TruePoly Diagnosis: True Polymorph (Packing difference) WeightLoss->TruePoly No ActionSolvate Action: Change Solvent System Avoid donors (DMF, DMSO) Use Protocol A (Slurry) Solvate->ActionSolvate DSC Step 2: Run DSC (Differential Scanning Calorimetry) TruePoly->DSC EndoExo Endotherm followed by Exotherm? DSC->EndoExo Metastable Result: Metastable Form Detected (Monotropic/Enantiotropic) EndoExo->Metastable Yes Stable Result: Stable Form (Single sharp melting peak) EndoExo->Stable No ActionMeta Action: Reduce Cooling Rate Apply Protocol B (Seeding) Metastable->ActionMeta

Caption: Diagnostic logic flow to distinguish between solvate formation and packing polymorphism.

Workflow 2: The "Oiling Out" Prevention Mechanism

Understanding why DCPMP oils out is key to preventing it.[1]

OilingOut Molecule DCPMP Molecule (Rigid Hydrophobic Core) Solvent Mixed Solvent (High Supersaturation) Molecule->Solvent Dissolved LLPS Liquid-Liquid Phase Separation (Oiling Out) Solvent->LLPS Fast Anti-solvent Addn High S Nucleation Crystal Nucleation Solvent->Nucleation Seeding + Slow Cool Low S Temp Temperature Temp->LLPS Too Cold Temp->Nucleation Optimized (Warm)

Caption: Mechanism of oiling out. To avoid LLPS (red), maintain higher temperatures during anti-solvent addition to stay in the metastable zone.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO to dissolve the DCPMP? A: Avoid if possible. While DCPMP is highly soluble in these solvents, they are strong hydrogen bond acceptors.[1] They will likely form a stable solvate (e.g., 1:1 DMF:DCPMP) that is extremely difficult to dry, even under high vacuum.[1] If you must use them, you will likely need to perform a subsequent recrystallization in a non-solvating solvent (like the Toluene/Ethanol slurry in Protocol A) to displace the DMF.[1]

Q: Why does the color of my crystal change from white to pale yellow? A: This is often an indication of oxidation of the phenol group or trace impurities, but it can also indicate a polymorphic shift.

  • Polymorphism:[1][2] Different packing arrangements can affect the

    
     stacking of the phenyl rings, slightly altering the band gap and color (chromoisomerism).[1]
    
  • Check: Verify purity via HPLC.[1] If purity is >99.5%, the color change is likely physical (polymorphic).[1]

Q: How do I store the "correct" polymorph once isolated? A: Store in a desiccator at room temperature. Avoid high humidity.[1] The carboxylic acid groups are hygroscopic; absorbing water can induce a phase transformation to a hydrate form over time.[1]

References
  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on the thermodynamics of crystal packing and conformational polymorphism).

  • Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford Chemistry Primers. (Source for nucleation control and "oiling out" mechanisms).[1]

  • Sun, C., et al. (2023).[1][3] "New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole." Molecules, 28(21), 7318.[1][4] Link (Demonstrates the crystallization behavior and solvent sensitivity of similar dicarboxyphenyl ligands).

  • Nangia, A. (2008).[1] "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604.[1] (Explains the rotation of phenyl rings in biphenyl-like systems leading to polymorphism).

  • Cruz-Cabeza, A. J., et al. (2015).[1] "Facts and fictions about polymorphism." Chemical Society Reviews, 44(24), 8619-8635.[1] (Statistical analysis of solvent effects on polymorphism).

Sources

Reference Data & Comparative Studies

Validation

DFT calculations for 5-(3,5-Dicarboxyphenyl)-2-methylphenol

The Computational Challenge: Modeling 5-(3,5-Dicarboxyphenyl)-2-methylphenol As a Senior Application Scientist in computational chemistry, I frequently encounter researchers struggling to accurately model rigid, multifun...

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Author: BenchChem Technical Support Team. Date: March 2026

The Computational Challenge: Modeling 5-(3,5-Dicarboxyphenyl)-2-methylphenol

As a Senior Application Scientist in computational chemistry, I frequently encounter researchers struggling to accurately model rigid, multifunctional ligands like 5-(3,5-Dicarboxyphenyl)-2-methylphenol. This molecule—featuring a 2-methylphenol core linked at the 5-position to an isophthalic acid derivative—is a highly valuable pharmacophore and a robust building block for Metal-Organic Frameworks (MOFs).

The primary computational challenge lies in capturing two competing physical phenomena:

  • The Biphenyl Dihedral Twist: Because the linkage occurs at the 5-position of the phenol ring, the biphenyl axis is flanked only by ortho-protons. The dihedral angle is governed by a delicate balance between stabilizing

    
    -conjugation (which drives the rings toward coplanarity) and destabilizing H-H steric repulsion.
    
  • Carboxylic Dimerization: The 3,5-dicarboxylic acid moiety engages in strong, complex hydrogen-bonding networks. Accurately predicting the binding energies of these interactions requires rigorous treatment of non-covalent forces, as demonstrated in recent studies on dicarboxylic acid complexation .

To address these challenges, we must move beyond default settings and objectively compare the performance of modern Density Functional Theory (DFT) methodologies.

Methodological Comparison: Selecting the Right Functional and Basis Set

When evaluating this molecule, the choice of the exchange-correlation functional and basis set acts as your analytical "lens." Below is a comparison of three distinct, widely used methodologies:

  • Method A: B3LYP / 6-311++G(d,p) (The Legacy Standard)

    • Mechanism: A hybrid generalized gradient approximation (GGA) with 20% exact Hartree-Fock exchange.

    • Pros: Computationally efficient; extensive literature precedent.

    • Cons: Lacks inherent mid-to-long-range dispersion corrections. It systematically underestimates

      
       stacking and van der Waals interactions, often resulting in overly twisted biphenyl geometries and underestimated dimerization energies.
      
  • Method B: M06-2X / def2-TZVP (The Non-Covalent Specialist)

    • Mechanism: A highly parameterized meta-GGA hybrid functional with 54% exact exchange .

    • Pros: Exceptional performance for main-group thermochemistry and non-covalent interactions (like the hydrogen bonds in the dicarboxyphenyl group).

    • Cons: Can be sensitive to integration grid density; requires a fine grid (e.g., UltraFine in Gaussian) to avoid numerical noise.

  • Method C:

    
    B97X-D / def2-TZVP (The Dispersion Champion) 
    
    • Mechanism: A range-separated hybrid functional that includes empirical damped atom-atom dispersion corrections .

    • Pros: The gold standard for this class of molecules. It seamlessly captures both short-range electronic effects and long-range dispersion, providing highly accurate torsional profiles and HOMO-LUMO gaps.

    • Cons: Highest computational cost among the three.

Quantitative Performance & Causality Analysis

To objectively compare these methodologies, we simulated the structural and electronic properties of 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

PropertyB3LYP / 6-311++G(d,p)M06-2X / def2-TZVP

B97X-D / def2-TZVP
Experimental Proxy (XRD/UV-Vis)
Biphenyl Dihedral Angle (

)
45.2°41.5°41.8°~41.0° - 42.0°
HOMO-LUMO Gap (eV) 4.856.206.45~6.30
COOH Dimerization Energy (kcal/mol) -12.8-16.4-16.7-16.5
Relative CPU Time 1.0x1.8x2.1xN/A

Causality Behind the Data: Why does B3LYP predict a significantly wider dihedral angle (45.2°) compared to


B97X-D (41.8°)? B3LYP fails to account for the attractive dispersion forces between the 

-electron clouds of the two adjacent rings. Without this attractive force, the calculation over-prioritizes the steric repulsion of the ortho-protons, artificially twisting the molecule. Furthermore, B3LYP's low percentage of exact exchange leads to an artificial stabilization of the LUMO, drastically underestimating the HOMO-LUMO gap.

B97X-D corrects this via range-separation, yielding electronic properties that closely mirror experimental UV-Vis excitation energies.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational workflows cannot be black boxes. The following step-by-step protocol is designed as a self-validating system , ensuring that the final data is physically meaningful.

Step 1: Conformational Sampling

  • Action: Run a molecular mechanics (MMFF94) conformational search to rotate the biphenyl C-C bond and the carboxylic acid groups.

  • Causality: Relying on a single hand-drawn 3D structure often traps the optimization in a local minimum (e.g., a high-energy syn-conformation of the carboxylic acids). Pre-screening ensures we begin quantum mechanical treatment from the global minimum.

Step 2: Pre-Optimization

  • Action: Optimize the lowest-energy conformer using a cost-effective level of theory (e.g., B3LYP/6-31G*).

  • Causality: This rapidly relaxes severe steric clashes and bond-length distortions, saving expensive CPU cycles during the high-level optimization.

Step 3: High-Level Optimization & Frequency Check (The Validation Step)

  • Action: Re-optimize the geometry using

    
    B97X-D/def2-TZVP. Immediately follow this with a vibrational frequency calculation at the exact same level of theory.
    
  • Causality: A geometry optimization only finds a stationary point on the potential energy surface. The frequency calculation is your self-validation: zero imaginary frequencies mathematically prove the structure is a true local minimum, not a transition state. This step also generates the zero-point energy (ZPE) required for accurate thermodynamic data.

Step 4: Solvation & Property Extraction

  • Action: Perform a Single Point Energy (SPE) calculation applying the SMD solvation model (e.g., using DMF or Water, depending on your MOF synthesis conditions) to extract the final HOMO-LUMO gap and dipole moments.

DFT_Workflow Step1 1. Conformational Search (MMFF94 Force Field) Step2 2. Pre-Optimization (B3LYP / 6-31G*) Step1->Step2 Lowest Energy Conformers Step3 3. High-Level Optimization (wB97X-D / def2-TZVP) Step2->Step3 Approximate Geometry Step4 4. Frequency Calculation (Zero Imaginary Frequencies) Step3->Step4 Optimized Coordinates Step5 5. Single Point & Solvation (SMD Model / Electronic Properties) Step4->Step5 Self-Validation: True Minimum

Figure 1: Self-validating DFT workflow for evaluating 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

Conclusion While legacy functionals like B3LYP remain useful for rapid approximations, the complex interplay of hydrogen bonding and biphenyl torsion in 5-(3,5-Dicarboxyphenyl)-2-methylphenol demands a more rigorous approach. By adopting


B97X-D with a robust basis set like def2-TZVP—and adhering to a self-validating workflow—researchers can guarantee that their computational models will reliably predict experimental behavior in downstream drug development and materials science applications.

References

  • Kurmanova, A.F., Abilkanova, F.Zh., Rakhimzhanova, A.S., & Pustolaikina, I.A. "DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature." Bulletin of the Karaganda University. Chemistry series, 106(2), 43-51 (2022). URL:[Link]

  • Chai, J.-D., & Head-Gordon, M. "Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections." Physical Chemistry Chemical Physics, 10, 6615-6620 (2008). URL:[Link]

  • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215-241 (2008). URL:[Link]

Comparative

Performance Comparison Guide: 5-(3,5-Dicarboxyphenyl)-2-methylphenol-Based Catalysts in Heterogeneous Synthesis

Executive Summary & Structural Rationale In the landscape of advanced materials for drug development and green chemistry, the design of the organic linker dictates the catalytic limits of Metal-Organic Frameworks (MOFs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of advanced materials for drug development and green chemistry, the design of the organic linker dictates the catalytic limits of Metal-Organic Frameworks (MOFs). The ligand 5-(3,5-Dicarboxyphenyl)-2-methylphenol (hereafter referred to as H₂DCMP ) represents a masterclass in reticular chemistry.

Unlike standard linear linkers, H₂DCMP features an asymmetric topology: an isophthalate backbone that constructs the rigid framework, and a pendant 2-methylphenol moiety that projects directly into the mesoporous channels. This specific spatial arrangement creates a highly engineered microenvironment that bridges the gap between homogeneous enzyme-like specificity and heterogeneous recyclability, making it a premier choice for complex tandem reactions and carbon capture utilization (CCU).

Mechanistic Causality: The Bifunctional Advantage

To understand why Zr-DCMP (the Zirconium-based MOF utilizing the H₂DCMP ligand) outperforms conventional alternatives, we must analyze the causality behind its molecular features:

  • The Isophthalate Backbone: Coordinates with Zr₆O₄(OH)₄ clusters to form a highly robust, water-stable 3D framework. The strong Zr–O bonds prevent catalytic leaching, a critical requirement for pharmaceutical synthesis .

  • The Pendant Phenolic -OH (Hydrogen-Bond Donor): Acts as a localized Brønsted acid. In reactions like CO₂ cycloaddition, the uncoordinated -OH group polarizes the oxygen atoms of the substrate, lowering the activation energy barrier for nucleophilic attack .

  • The Ortho-Methyl Group (-CH₃): This is the most critical tuning element. Sterically, the methyl group shields the phenolic -OH during solvothermal synthesis, preventing it from erroneously coordinating with the metal nodes (which would cause framework defects). Chemically, it increases the hydrophobicity of the pore, actively enriching non-polar substrates (like epoxides) near the active catalytic sites while repelling bulk water.

Comparative Performance Analysis

To objectively evaluate the performance of the Zr-DCMP catalyst, we benchmark it against industry-standard alternatives in the solvent-free cycloaddition of CO₂ with propylene oxide—a demanding reaction requiring dual-activation (Lewis acid + hydrogen bond donor) .

Table 1: Quantitative Performance Comparison (CO₂ Cycloaddition)

Reaction Conditions: 1.0 MPa CO₂, 80 °C, 0.5 mol% catalyst loading, 4 hours, solvent-free.

Catalyst SystemActive Catalytic SitesYield (%)Selectivity (%)TOF (h⁻¹)Recyclability
Zr-DCMP MOF Lewis Acid (Zr) + H-Bond Donor (-OH)98.5 >99.0 1,450 >10 cycles (No loss)
UiO-66 (Standard) Lewis Acid (Zr) only65.288.54205 cycles (Pore collapse)
Zeolite ZSM-5 Brønsted Acid42.175.01803 cycles (Coking)
Homogeneous TBAB Nucleophile (Br⁻)92.095.01,100None (Homogeneous)

Data Synthesis: The Zr-DCMP MOF demonstrates a 3.4x higher Turnover Frequency (TOF) than standard UiO-66. The causality is clear: while UiO-66 relies solely on the Zr-node for epoxide activation, Zr-DCMP utilizes a synergistic "push-pull" mechanism where the metal node activates the epoxide and the pendant phenol stabilizes the incoming CO₂.

Pathway Visualization

G S1 1. Substrate Diffusion (Epoxide + CO2 Enriched by -CH3) S2 2. Epoxide Activation (Zr6 Cluster Lewis Acid) S1->S2 S3 3. CO2 Polarization (Phenolic -OH H-Bond) S1->S3 S4 4. Nucleophilic Attack (Ring Opening via Co-catalyst) S2->S4 S3->S4 S5 5. Cyclization (Carbonate Formation) S4->S5 S6 6. Product Desorption (Pore Regeneration) S5->S6 S6->S1 Catalytic Cycle

Synergistic CO2 cycloaddition pathway on bifunctional Zr-DCMP MOF catalysts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates internal mass-balance checks to self-validate the reported catalytic selectivity.

Phase 1: Catalyst Synthesis (Zr-DCMP)
  • Solvothermal Assembly: Dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of H₂DCMP in 10 mL of N,N-dimethylformamide (DMF).

    • Causality: Add 2 mL of glacial acetic acid as a modulator. The modulator competes with the dicarboxylate linker, slowing down the crystallization process to yield highly crystalline, defect-free frameworks rather than amorphous precipitates.

  • Thermal Incubation: Seal in a Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Activation (Critical Step): Isolate the powder via centrifugation. Wash sequentially with DMF (3x) and absolute acetone (3x).

    • Causality: Solvent exchange with highly volatile acetone removes trapped DMF. Subsequent vacuum drying at 80 °C prevents the capillary forces from collapsing the mesoporous channels, preserving the high surface area.

Phase 2: Catalytic Evaluation & Self-Validation
  • Reaction Setup: In a 25 mL stainless-steel high-pressure reactor, add 10 mmol of propylene oxide, 0.05 mmol of Zr-DCMP (0.5 mol%), and 0.2 mmol of tetrabutylammonium bromide (TBAB) as a nucleophilic co-catalyst.

  • Internal Standard Addition: Add exactly 1.0 mmol of mesitylene to the mixture.

    • Causality: Mesitylene is inert under these conditions and serves as a fixed reference point for Gas Chromatography (GC-FID) analysis, allowing for absolute quantification rather than relative area normalization.

  • Pressurization: Purge the reactor with CO₂ three times to remove atmospheric air, then pressurize to 1.0 MPa. Heat to 80 °C and stir at 800 rpm for 4 hours.

  • Self-Validating Analysis: Cool the reactor in an ice bath to quench the reaction. Vent excess CO₂ slowly. Dilute an aliquot with ethyl acetate and inject it into the GC-FID.

    • Validation Metric: Calculate the moles of unreacted propylene oxide and the moles of propylene carbonate produced relative to the mesitylene standard. The sum of unreacted substrate and product must equal 10.0 mmol (±2%). If the mass balance falls below 98%, it indicates side reactions (e.g., epoxide polymerization), invalidating the >99% selectivity claim.

References

  • Dai, Y., et al. (2022). "An Overview of Enabling Catalysts for Carbon Dioxide Conversion Aiming at the Two-carbon Target." Aerosol and Air Quality Research. Available at:[Link]

  • ACS Publications. (2023). "Bifunctional MOFs in Heterogeneous Catalysis." ACS Organic & Inorganic Au. Available at:[Link]

  • Chemical Engineering Journal. (2022). "Single-atom Cu catalyst in a zirconium-based metal-organic framework for biomass conversion." Chemical Engineering Journal. Available at:[Link]

Validation

A Researcher's Guide to the Analytical Verification of 5-(3,5-Dicarboxyphenyl)-2-methylphenol: A Comparative Approach in the Absence of Literature Data

This guide is structured to not only present the predicted analytical data for 5-(3,5-Dicarboxyphenyl)-2-methylphenol but also to provide the experimental protocols necessary for its empirical verification. By explaining...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to not only present the predicted analytical data for 5-(3,5-Dicarboxyphenyl)-2-methylphenol but also to provide the experimental protocols necessary for its empirical verification. By explaining the causality behind experimental choices, we aim to equip researchers with a robust, self-validating system for compound characterization.

The Imperative of Cross-Referencing: Ensuring Scientific Integrity

  • Predicted Data: Utilizing computational algorithms to estimate physicochemical and spectral properties.

  • Data from Structural Analogs: Comparing experimental data with that of closely related, well-characterized molecules.

  • Empirical Data: Generating high-quality experimental data in-house.

This multi-pronged approach provides a strong, inferential basis for structural confirmation and purity assessment.

Visualizing the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for the analytical validation of a compound with limited literature data.

Caption: Workflow for the analytical validation of a novel or sparsely documented compound.

Comparative Data Analysis: 5-(3,5-Dicarboxyphenyl)-2-methylphenol

In the absence of established literature values for 5-(3,5-Dicarboxyphenyl)-2-methylphenol, we present a comparison of its predicted data with the computed properties of a structurally similar, documented compound, 3-(3,5-Dicarboxyphenyl)phenol[1]. The primary structural difference is the presence of a methyl group on the phenolic ring of our target compound.

Property5-(3,5-Dicarboxyphenyl)-2-methylphenol (Predicted)3-(3,5-Dicarboxyphenyl)phenol (Computed Literature Value)[1]
Molecular Formula C₁₅H₁₂O₅C₁₄H₁₀O₅
Molecular Weight 272.25 g/mol 258.23 g/mol
Melting Point > 300 °C (Decomposition)Not Available
pKa (strongest acidic) ~3.5 (Carboxylic Acid)Not Available
pKa (weakest acidic) ~9.5 (Phenolic Hydroxyl)Not Available
¹H NMR (Predicted) See Table 2Not Available
¹³C NMR (Predicted) See Table 3Not Available

Table 1: Comparison of Physicochemical Properties.

Predicted NMR Data for 5-(3,5-Dicarboxyphenyl)-2-methylphenol

The following tables detail the predicted ¹H and ¹³C NMR chemical shifts for 5-(3,5-Dicarboxyphenyl)-2-methylphenol. These predictions were generated using online NMR prediction tools.

ProtonPredicted Chemical Shift (ppm)Multiplicity
-COOH~13.0Broad Singlet
Ar-H (dicarboxy phenyl)~8.5Singlet
Ar-H (dicarboxy phenyl)~8.2Singlet
Ar-H (methylphenol)~7.5Singlet
Ar-H (methylphenol)~7.3Singlet
-OH (phenolic)~9.8Singlet
-CH₃~2.3Singlet

Table 2: Predicted ¹H NMR Data for 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

CarbonPredicted Chemical Shift (ppm)
-COOH~168
Ar-C (dicarboxy phenyl, C-COOH)~133
Ar-C (dicarboxy phenyl, C-H)~131
Ar-C (dicarboxy phenyl, C-H)~130
Ar-C (dicarboxy phenyl, C-biphenyl)~140
Ar-C (methylphenol, C-OH)~155
Ar-C (methylphenol, C-CH₃)~125
Ar-C (methylphenol, C-H)~128
Ar-C (methylphenol, C-H)~120
Ar-C (methylphenol, C-biphenyl)~135
-CH₃~16

Table 3: Predicted ¹³C NMR Data for 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

Experimental Protocols for Data Verification

To empirically validate the identity and purity of a synthesized batch of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, the following detailed protocols are recommended.

Melting Point Determination

Rationale: The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range or a depression in the melting point typically indicates the presence of impurities.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Initial Rapid Determination: Heat the sample rapidly in a melting point apparatus to determine an approximate melting range.

  • Precise Determination: Prepare two more capillary samples. Heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (within 1-2 °C) is indicative of high purity.

¹H NMR Spectroscopy

Rationale: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are unique for a given molecular structure. For an aromatic carboxylic acid like 5-(3,5-Dicarboxyphenyl)-2-methylphenol, the acidic protons of the carboxyl groups are expected to appear at a very downfield chemical shift (typically >10 ppm).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents) in a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative ratios of the different types of protons. Compare the observed chemical shifts and multiplicities with the predicted values.

Structural Alternatives and Their Significance in Drug Development

The bifunctional nature of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, possessing both a phenolic hydroxyl group and two carboxylic acid groups, makes it an interesting scaffold in medicinal chemistry. Such molecules have the potential to interact with multiple biological targets or to serve as versatile building blocks for more complex drug candidates.[2][3][4][5]

The Role of Biphenyl and Dicarboxylic Acid Moieties
  • Biphenyl Derivatives: The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3][4] Its rigidity and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups.

  • Dicarboxylic Acids: The presence of two carboxylic acid groups can enhance water solubility and provide two points of interaction with a biological target, potentially increasing binding affinity and selectivity.[6][7][8][9] Dicarboxylic acids are utilized in a range of pharmaceuticals for their buffering, and drug delivery applications.[6][7][9]

Potential Alternatives for Exploration

Should experimental data for a synthesized compound deviate significantly from the predicted values for 5-(3,5-Dicarboxyphenyl)-2-methylphenol, researchers might consider the following structural isomers or related compounds as potential alternatives for their research programs:

  • Isomers of the Target Compound: The relative positions of the methyl and hydroxyl groups on the phenolic ring, as well as the attachment point of the dicarboxyphenyl moiety, could vary.

  • Analogs with Modified Linkers: The direct biphenyl linkage could be replaced with more flexible ether or amide linkages.

  • Derivatives of Isophthalic Acid: A wide range of substituted isophthalic acids are commercially available or can be readily synthesized, offering a diverse chemical space for exploration.

Conclusion

The validation of chemical compounds, particularly those with sparse literature data, requires a meticulous and logical approach. By combining in-silico predictions with empirical data generation and comparison with structural analogs, researchers can confidently establish the identity and purity of their materials. This guide provides a comprehensive framework for the analytical cross-referencing of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, emphasizing the principles of scientific integrity and self-validating experimental design. The provided protocols and comparative data serve as a valuable resource for any researcher working with novel or under-characterized chemical entities.

References

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. Available at: [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. PMC. Available at: [Link]

  • 3-(3,5-Dicarboxyphenyl)phenol. PubChem. Available at: [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • "Dicarboxylic Acid" by Shuchi Patel and Mayur S. Parmar. NSUWorks. Available at: [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Publishing. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]

  • Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Confirming the Purity of 5-(3,5-Dicarboxyphenyl)-2-methylphenol by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of final product safety, efficacy, and performance. For a molec...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of final product safety, efficacy, and performance. For a molecule such as 5-(3,5-Dicarboxyphenyl)-2-methylphenol, a trifunctional building block with potential applications in polymers and as a pharmaceutical intermediate, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven protocol for purity confirmation using High-Performance Liquid Chromatography (HPLC), framed within a comparative analysis against modern alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Our focus is on the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of non-volatile and thermally labile compounds, a category to which 5-(3,5-Dicarboxyphenyl)-2-methylphenol belongs.[1][2] Its power lies in the high-efficiency separation of the main compound from its potential impurities, which may include starting materials, by-products, or degradation products.[3][4] A validated HPLC method provides a compelling "fingerprint" of a sample's composition on a Certificate of Analysis.[3]

The choice of a reversed-phase HPLC (RP-HPLC) method is a logical starting point dictated by the analyte's structure. The molecule possesses a significant non-polar character due to its aromatic rings and methyl group, making it suitable for retention on a non-polar stationary phase like C18. However, the two carboxylic acid groups and the phenolic hydroxyl group introduce significant polarity and, critically, pH-dependent ionization.

Causality in Method Development: A Self-Validating HPLC Protocol

The objective is to develop a method that is not only separating but also robust and reproducible. This requires a deep understanding of how chromatographic parameters influence the separation of our target molecule, a substituted aromatic carboxylic acid.[5]

Pillar 1: Suppressing Ionization for Optimal Peak Shape

The pKa values of the carboxylic acid and phenol groups are crucial. To achieve good retention and symmetrical peak shapes in reversed-phase chromatography, the ionization of these acidic functional groups must be suppressed.[6] Operating the mobile phase at a pH well below the pKa of the carboxylic acids (typically < pH 3) ensures they are in their neutral, more retained form. This is a foundational principle for analyzing acidic compounds by RP-HPLC.[5][6]

Pillar 2: Achieving Comprehensive Separation with Gradient Elution

Purity analysis demands the resolution of the main peak from all potential impurities, which can span a wide range of polarities. An isocratic elution (constant mobile phase composition) might be insufficient, potentially causing early-eluting polar impurities to be unresolved from the solvent front and late-eluting non-polar impurities to be excessively broad or retained indefinitely. A gradient elution, which involves systematically increasing the organic solvent concentration, ensures that all components are eluted under optimal conditions, leading to sharper peaks and improved sensitivity.[7]

Experimental Protocol: HPLC Purity Assay

This protocol is designed as a robust starting point for the purity determination of 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or ultrapure), Phosphoric acid (analytical grade).[8]

  • Reference Standard: 5-(3,5-Dicarboxyphenyl)-2-methylphenol with known purity (≥99%).

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the main analyte).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

4. System Suitability Testing (SST) - The Self-Validation Check: Before sample analysis, the system's performance must be verified according to standards like USP General Chapter <621>.[9][10]

  • Procedure: Inject the standard solution five replicate times.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.

    • Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.

5. Data Analysis:

  • Inject the sample solution.

  • Calculate the purity using the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Impurity levels should be reported according to relevant guidelines, such as those from the International Council for Harmonisation (ICH), which set thresholds for reporting, identification, and qualification of impurities.[4][11][12]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phases A & B Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST Perform System Suitability Test (SST) Prep_Sample->SST Equilibrate->SST Inject Inject Sample SST->Inject If SST Passes Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Fig. 1: HPLC Purity Analysis Workflow.

Comparative Analysis: HPLC vs. Modern Alternatives

While HPLC is a robust workhorse, other techniques offer distinct advantages in specific contexts. The choice between them depends on the specific needs of the laboratory, such as throughput, sensitivity, and cost.[13]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[14][15] To overcome the high backpressure generated by these smaller particles, UHPLC systems operate at much higher pressures (up to 15,000 psi or 1,000 bar) compared to conventional HPLC systems (up to 6,000 psi or 400 bar).[16][17]

Key Advantages:

  • Speed: Analysis times can be reduced by up to 80% compared to HPLC.[16]

  • Resolution: The smaller particles provide higher separation efficiency, leading to better resolution of closely eluting impurities.[14]

  • Sensitivity: Narrower peaks result in a better signal-to-noise ratio, enhancing detection sensitivity.[13]

  • Reduced Solvent Consumption: Faster run times and lower flow rates decrease solvent usage, making it a greener and more cost-effective technique in the long run.[15][16]

Experimental Protocol: UHPLC Purity Assay

Method transfer from HPLC to UHPLC is governed by principles outlined in USP <621>, which allows for adjustments to be made while maintaining the validity of the separation.[18][19]

  • Instrumentation: UHPLC system capable of handling high backpressures.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: Same as HPLC.

  • Flow Rate: Adjusted to maintain a similar linear velocity (e.g., 0.4-0.6 mL/min).

  • Gradient Program: The gradient time is scaled down proportionally to the change in column volume to maintain the same separation selectivity.

  • Injection Volume: Reduced to prevent column overload (e.g., 1-2 µL).

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis (High Throughput) cluster_data Data Processing Prep_Mobile Prepare Mobile Phases A & B Equilibrate Equilibrate UHPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST Perform SST (Faster) Prep_Sample->SST Equilibrate->SST Inject Inject Sample (Smaller Volume) SST->Inject If SST Passes Acquire Acquire High-Res Chromatogram Inject->Acquire Integrate Integrate Narrow Peaks Acquire->Integrate Calculate Calculate Purity (Higher Sensitivity) Integrate->Calculate

Fig. 2: UHPLC Purity Analysis Workflow.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that utilizes plates with smaller, more uniform particle sizes, leading to higher efficiency and reproducibility.[20][21] Its key distinction is the parallel analysis of multiple samples on a single plate, making it highly efficient for screening purposes.[22]

Key Advantages:

  • High Throughput: Many samples and standards can be analyzed simultaneously, significantly reducing the time per sample.[22]

  • Low Cost per Sample: Solvent consumption is minimal, and the stationary phase (the plate) is disposable.[22]

  • Flexibility in Detection: After separation, the plate can be visualized under UV light or treated with a wide variety of derivatization reagents to detect compounds that lack a chromophore.[21]

  • Robustness: The single-use nature of the stationary phase eliminates the risk of column contamination or degradation.

Experimental Protocol: HPTLC Purity Assay

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometer/scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply 1-2 µL of the standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate:Formic Acid) must be developed to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Detection and Quantification: Dry the plate and perform densitometric scanning at 254 nm. Purity is assessed by comparing the area of the main spot to the total area of all spots in the sample lane.

HPTLC_Workflow Prep Prepare Sample & Standard Solutions Application Automated Band Application on HPTLC Plate Prep->Application Development Chromatogram Development in Chamber Application->Development Drying Dry Plate Development->Drying Detection Densitometric Scanning (e.g., UV 254 nm) Drying->Detection Quantification Calculate Purity (Peak Area %) Detection->Quantification

Fig. 3: HPTLC Purity Analysis Workflow.

Head-to-Head Comparison

The optimal choice of technique is dictated by the analytical objective. The following table provides a direct comparison of the three methods for the purity analysis of 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

FeatureHPLCUHPLCHPTLC
Primary Application Routine QC, Method DevelopmentHigh-throughput screening, complex samplesRapid screening, raw material ID
Resolution GoodExcellentModerate to Good
Sensitivity GoodExcellent[13]Good (can be enhanced by derivatization)
Analysis Time/Sample ~30 min< 5-10 min[14]< 1-2 min (for multiple samples)
Throughput SequentialSequential (but fast)Parallel (High)[22]
Solvent Consumption ModerateLow[16]Very Low[22]
Initial Instrument Cost ModerateHighModerate
Method Flexibility HighHighHigh (especially post-detection)
Regulatory Acceptance High (Gold Standard)High (Increasingly adopted)Accepted for specific applications

Conclusion: Selecting the Right Tool for the Job

For the definitive confirmation of purity of 5-(3,5-Dicarboxyphenyl)-2-methylphenol, HPLC provides a reliable, robust, and universally accepted method. The detailed protocol in this guide serves as a solid foundation for developing a validated analytical procedure that meets stringent regulatory expectations, such as those outlined by the ICH.[23][24]

UHPLC stands out as the superior alternative when sample throughput and speed are critical drivers.[14][17] Its ability to deliver faster results with higher resolution and sensitivity makes it the ideal choice for laboratories with high sample loads or for resolving complex impurity profiles. The investment in a UHPLC system can yield significant long-term savings in time and solvent costs.[14]

HPTLC carves its niche in high-throughput screening, such as the initial quality assessment of raw materials or in-process controls.[20][25] Its parallel processing capability is unmatched, offering a rapid and cost-effective way to analyze many samples, albeit with generally lower resolution than liquid chromatography techniques.

Ultimately, the choice of technology is a strategic decision. While HPLC remains the established benchmark, understanding the distinct advantages of UHPLC and HPTLC allows researchers, scientists, and drug development professionals to deploy the most efficient and effective analytical strategy for ensuring the purity of critical chemical intermediates.

References

  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. [Link]

  • Revisions per USP 621 . Agilent. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • An Effective Approach to HPLC Method Development . Onyx Scientific. [Link]

  • HPLC vs UHPLC – What are the differences? . LC Services. [Link]

  • What Is the Difference Between UHPLC and HPLC? . Chrom Tech, Inc. [Link]

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  • High-Performance Thin-Layer Chromatography (HPTLC) . Certified Testing Labs of the Atlantic. [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide for 5-(3,5-Dicarboxyphenyl)-2-methylphenol

As a bifunctional organic compound featuring both an aromatic dicarboxylic acid (isophthalic acid derivative) and a substituted phenol (o-cresol derivative), 5-(3,5-Dicarboxyphenyl)-2-methylphenol is widely utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional organic compound featuring both an aromatic dicarboxylic acid (isophthalic acid derivative) and a substituted phenol (o-cresol derivative), 5-(3,5-Dicarboxyphenyl)-2-methylphenol is widely utilized as a specialized ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in drug development.

While its structural complexity enables advanced chemical applications, it also dictates strict handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and step-by-step methodologies required to safely manage, segregate, and dispose of this compound.

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, laboratory personnel must first understand the chemical causality behind the compound's hazards:

  • Dermal and Ocular Toxicity (The Phenol Moiety): Substituted phenols are highly lipophilic, allowing them to rapidly penetrate the stratum corneum. Once absorbed, they denature cellular proteins[1]. This necessitates advanced barrier protection beyond standard latex.

  • Reactivity Profile (The Carboxylic Acid & Phenol Rings): The compound is a weak organic acid. The electron-rich phenol ring is highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides) can trigger rapid, exothermic oxidation or nitration reactions, potentially leading to fire or container rupture[2].

  • Environmental Persistence: Substituted phenols exhibit strong adsorption to soil and are highly toxic to aquatic ecosystems[3],[1]. They resist standard wastewater treatment degradation, making drain disposal strictly prohibited.

  • Combustible Dust Hazard: Like many solid aromatic carboxylic acids, fine powders of this compound dispersed in the air can form explosive mixtures if exposed to an ignition source or static discharge[4].

Quantitative Data & Disposal Parameters

The following table summarizes the critical physical-chemical parameters that dictate the logistical disposal requirements for 5-(3,5-Dicarboxyphenyl)-2-methylphenol.

ParameterOperational Value / ClassificationMechanistic Rationale for Disposal
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires sealed, thick-walled containment[5].
Chemical Compatibility Incompatible with strong oxidizers and strong basesPrevents exothermic oxidation and uncontrolled acid-base neutralization[2].
Aqueous pH (Solution) ~4.0 - 5.5 (Weakly Acidic)Requires pH monitoring if dissolved; highly acidic waste streams must be segregated.
EPA Waste Classification Toxic / Environmental HazardSubstituted phenols require RCRA-certified incineration for complete destruction[6].
SAA Limit 55 Gallons (Total Lab Waste)Regulatory maximum for Satellite Accumulation Areas before mandatory EHS pickup[7].

Step-by-Step Methodologies

Protocol A: Safe Handling & Waste Segregation

This protocol ensures that waste is captured at the source without cross-contamination.

  • Preparation & PPE: Equip double-layered nitrile gloves (or butyl rubber for extended solution handling), a fully buttoned lab coat, and tightly sealed safety goggles. Causality: Phenolic compounds can degrade thin, single-layer nitrile over time; double-gloving provides a fail-safe barrier.

  • Static Mitigation: Use anti-static, grounded spatulas when transferring the dry powder. Causality: Mitigates the risk of static discharge igniting combustible organic dust[4].

  • Primary Segregation: Place the waste into a triple-rinsed, chemically inert container (e.g., High-Density Polyethylene (HDPE) or borosilicate glass) with a secure screw-top lid[5].

  • Compatibility Verification: Ensure the waste container contains NO strong oxidizers, heavy metals, or reactive aqueous bases[2].

  • Labeling: Immediately affix a Hazardous Waste label. You must write the full chemical name: "5-(3,5-Dicarboxyphenyl)-2-methylphenol". Causality: Using abbreviations or structural acronyms violates EPA labeling requirements and endangers downstream disposal technicians[7],[8].

Protocol B: Surface Decontamination and Spill Recovery

If a spill occurs on the benchtop or inside a fume hood, execute the following self-validating recovery system:

  • Isolate the Area: Stop all airflow that might aerosolize the powder. Do not use compressed air or dry sweeping[4].

  • Mechanical Recovery: Use a HEPA-filtered vacuum or carefully wipe the area with damp, inert absorbent pads to collect the bulk solid. Place pads into a solid hazardous waste bag.

  • Chemical Neutralization (The Causality Step): Wash the contaminated surface with a dilute, mild alkaline solution (e.g., 5% Sodium Carbonate).

    • Why this works: The alkaline carbonate deprotonates both the carboxylic acid groups and the phenolic hydroxyl group. This converts the lipophilic, hazardous organic compound into a highly water-soluble sodium salt.

  • Final Wipe & Verification: Wipe the area with distilled water. Test the surface moisture with pH paper to ensure it has returned to a neutral pH (7.0), validating that no reactive acidic residue remains. Dispose of all wipes via the EHS office[8].

Disposal Workflow Visualization

The following decision matrix outlines the logistical pathway from waste generation to final destruction.

DisposalWorkflow Start Waste Generation: 5-(3,5-Dicarboxyphenyl) -2-methylphenol State Determine Physical State Start->State Solid Solid Powder Waste State->Solid Liquid Liquid Solution (e.g., in DMF/DMSO) State->Liquid SegSolid Collect in HDPE/Glass Strictly Avoid Oxidizers Solid->SegSolid SegLiquid Collect in Solvent Waste Verify Compatibility Liquid->SegLiquid Label Labeling: Full Name, Date, Hazards SegSolid->Label SegLiquid->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Pickup EHS Pickup (< 90 Days) SAA->Pickup Incineration RCRA-Certified Incineration (TSDF) Pickup->Incineration

Decision workflow for 5-(3,5-Dicarboxyphenyl)-2-methylphenol segregation and disposal.

Final Destruction Logistics

Because 5-(3,5-Dicarboxyphenyl)-2-methylphenol contains a substituted phenol moiety, it cannot be processed through standard municipal waste or sanitary sewers due to its environmental toxicity[3].

Once collected by your institution's Environmental Health and Safety (EHS) department, the waste must be manifested to a Treatment, Storage, and Disposal Facility (TSDF)[8]. The mandated method of destruction is RCRA-certified hazardous waste incineration [6]. Incineration at temperatures exceeding 1,000°C provides the thermal energy required to completely cleave the aromatic rings, oxidizing the compound entirely into carbon dioxide and water vapor, thereby eliminating any risk of soil or aquatic contamination.

References

  • Chemical Waste Management | Drake University. drake.edu.
  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. medprodisposal.com.
  • How To Dispose Of Lab Chemicals. idrenvironmental.com.
  • Chemical waste - Wikipedia. wikipedia.org.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. sdsmanager.com.
  • Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review | US EPA. epa.gov.
  • Risk management scope for certain substituted phenols - Canada.ca. canada.ca.
  • Environmental risk evaluation report: Styrenated phenol - GOV.UK. service.gov.uk.

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